Timolol
描述
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJRIMJGRPQVNF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26921-17-5 (maleate (1:1) salt) | |
| Record name | Timolol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023674 | |
| Record name | (S)-Timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>100 | |
| Record name | Timolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
soluble in water | |
| Record name | Timolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26839-75-8 | |
| Record name | Timolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (S)-Timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JKY92S7BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIMOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-203, 71.5-72.5 °C | |
| Record name | Timolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TIMOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Timolol's Mechanism of Action in Glaucoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timolol, a non-selective beta-adrenergic antagonist, remains a fundamental therapeutic agent in the management of glaucoma. Its primary efficacy stems from the reduction of intraocular pressure (IOP), the principal modifiable risk factor for glaucomatous optic neuropathy. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's action. We will delve into its role in modulating aqueous humor dynamics, present quantitative data on its physiological effects, detail established experimental protocols for its study, and illustrate the core signaling pathways involved.
Core Mechanism: Suppression of Aqueous Humor Production
The principal mechanism by which this compound lowers IOP is by reducing the rate of aqueous humor production by the ciliary epithelium.[1][2][3] This is achieved through the blockade of β1 and β2-adrenergic receptors located on the ciliary body.[2][4][5]
The Beta-Adrenergic Signaling Cascade in the Ciliary Epithelium
The production of aqueous humor is physiologically stimulated by catecholamines (e.g., epinephrine, norepinephrine) binding to beta-adrenergic receptors. This binding activates a Gs protein-coupled receptor cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels are thought to increase aqueous humor secretion by activating protein kinase A (PKA), which in turn phosphorylates various ion channels and transporters involved in the secretory process.
This compound acts as a competitive antagonist at these beta-receptors, preventing catecholamine binding.[2] This blockade inhibits the adenylyl cyclase-mediated production of cAMP, thereby downregulating the signaling cascade that drives aqueous humor secretion. The net result is a significant decrease in the rate of aqueous humor formation.[1][2]
References
- 1. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound 0.1% in Glaucomatous Patients: Efficacy, Tolerance, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of beta adrenergic receptors in human and rabbit ciliary process and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]
Timolol's Off-Target Molecular Interactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol, a non-selective β-adrenergic receptor antagonist, has been a cornerstone in the management of glaucoma and other cardiovascular conditions for decades. Its primary mechanism of action involves the blockade of β1 and β2 adrenergic receptors, leading to a reduction in aqueous humor production and a decrease in heart rate and blood pressure. However, a growing body of evidence suggests that this compound's pharmacological profile extends beyond its well-characterized interaction with β-receptors. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the β-adrenergic system, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's therapeutic effects and potential side effects, and may open new avenues for drug development and repurposing.
Inhibition of Membrane-Bound ATPases
This compound has been shown to directly inhibit the activity of Na,K-ATPase and Mg-ATPase, particularly in ocular tissues. This inhibition is thought to contribute to its intraocular pressure-lowering effect by reducing the active transport processes involved in aqueous humor secretion.
Quantitative Data: ATPase Inhibition
| Target Enzyme | Tissue/Cell Type | This compound Concentration Range | Observed Inhibition | Statistical Significance | Reference |
| Na,K-ATPase | Cultured Bovine Non-pigmented Ciliary Epithelial Cells | 5 x 10⁻¹⁹ to 5 x 10⁻⁵ M | Significant inhibition | p < 0.001 for most concentrations | [1] |
| Mg-ATPase | Cultured Bovine Non-pigmented Ciliary Epithelial Cells | 5 x 10⁻¹⁹ to 5 x 10⁻⁵ M | Significant inhibition | p < 0.001 for most concentrations | [1] |
| Na,K-ATPase | Cultured Bovine Corneal Endothelial Cells | 10⁻¹² to 10⁻⁴ M | 47-77% inhibition | p < 0.001 at ≥ 10⁻¹² M | [2] |
| Na,K-ATPase | Cultured Bovine Corneal Epithelial Cells | 10⁻¹² to 10⁻⁴ M | 16-68% inhibition | p = 0.002 at ≥ 10⁻¹¹ M | [2] |
Note: Partial reversal of inhibition was observed at higher concentrations (>10⁻⁶ M for Na,K-ATPase and >10⁻⁵ M for Mg-ATPase), suggesting multiple binding sites[1].
Experimental Protocol: Na,K-ATPase Activity Assay (Spectrophotometric)
This protocol is a synthesized method based on standard colorimetric assays for ATPase activity.
Objective: To determine the effect of this compound on Na,K-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Tissue homogenate or cell lysate containing Na,K-ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate Solution (ATP in Assay Buffer)
-
Activator Solution (containing NaCl, KCl, MgCl₂)
-
Inhibitor Solution (Ouabain, a specific Na,K-ATPase inhibitor)
-
This compound solutions of varying concentrations
-
Colorimetric Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Phosphate Standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in ice-cold assay buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.
-
Reaction Setup: In a microplate, prepare the following reaction mixtures for each sample and this compound concentration to be tested:
-
Total ATPase Activity: Sample, Assay Buffer, Activator Solution, and this compound (or vehicle control).
-
Ouabain-Insensitive ATPase Activity: Sample, Assay Buffer, Activator Solution, Ouabain, and this compound (or vehicle control).
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the ATP Substrate Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagent to all wells and incubate at room temperature for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculation:
-
Calculate the amount of Pi released using a standard curve generated from the phosphate standards.
-
Na,K-ATPase Activity = (Pi released in Total ATPase Activity well) - (Pi released in Ouabain-Insensitive ATPase Activity well).
-
Express the results as nmol Pi/min/mg protein and plot the percentage of inhibition as a function of this compound concentration.
-
Signaling Pathway: Na,K-ATPase Inhibition
The inhibition of Na,K-ATPase by this compound disrupts the sodium and potassium gradients across the cell membrane. This can have several downstream consequences, including alterations in intracellular calcium levels and modulation of signaling pathways that are sensitive to ion concentrations. In the ciliary epithelium, this is proposed to reduce aqueous humor production.
Interaction with Melanin
This compound is known to bind to melanin, the pigment found in various tissues, including the eye. This interaction can act as a reservoir for the drug, leading to a prolonged duration of action.
Quantitative Data: Melanin Binding
| Parameter | Value | Conditions | Reference |
| Binding Percentage | |||
| at 1 µM this compound | 93% | Melanin from Sepia officinalis | [3] |
| at 10 µM this compound | 90% | Melanin from Sepia officinalis | [3] |
| at 100 µM this compound | 81% | Melanin from Sepia officinalis | [3] |
| Binding Maximum (Bmax) | ~1 µmol this compound/g melanin | Bovine iris melanin | [4] |
| Dissociation Constant (Kd) | ≈ 50-150 µM | Porcine RPE and choroid melanin | [5] |
| Association Rate Constants | k_on1 = 4.92 x 10⁵ M⁻¹ min⁻¹k_on2 = 5.95 x 10⁶ M⁻¹ min⁻¹ | Bovine iris melanin, 100 nM ³H-timolol | [4] |
| Dissociation Rate Constant | k_off = 5.08 x 10⁻³ min⁻¹ | Bovine iris melanin | [4] |
Experimental Protocol: Melanin Binding Assay (Radioligand)
This protocol is a synthesized method based on common radioligand binding assays for melanin.
Objective: To quantify the binding of this compound to melanin using a radiolabeled form of the drug.
Materials:
-
Melanin (e.g., from Sepia officinalis or isolated from ocular tissue)
-
³H-Timolol (radiolabeled this compound)
-
Unlabeled this compound
-
Phosphate Buffer (e.g., pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Melanin Suspension: Prepare a suspension of melanin in phosphate buffer to a known concentration (e.g., 0.5 mg/mL).
-
Saturation Binding:
-
In a series of microcentrifuge tubes, add a fixed amount of melanin suspension.
-
Add increasing concentrations of ³H-Timolol to the tubes.
-
For determining non-specific binding, prepare a parallel set of tubes with the same concentrations of ³H-Timolol but also containing a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
Incubate the tubes at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 5 hours).
-
-
Separation of Bound and Free Ligand: Centrifuge the tubes at high speed to pellet the melanin with bound ³H-Timolol.
-
Quantification:
-
Carefully remove an aliquot of the supernatant (containing the free ³H-Timolol) and transfer it to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of bound ³H-Timolol can be calculated by subtracting the free concentration from the total concentration added.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the free ³H-Timolol concentration.
-
Analyze the data using non-linear regression to determine the Bmax and Kd.
-
-
Kinetic Studies (Association and Dissociation):
-
Association: Incubate melanin with a fixed concentration of ³H-Timolol and measure the amount of bound ligand at different time points.
-
Dissociation: After reaching equilibrium binding, add an excess of unlabeled this compound and measure the amount of remaining bound ³H-Timolol at various time points.
-
Logical Relationship: Melanin as a Drug Reservoir
The binding of this compound to melanin is a reversible process. This creates a depot of the drug in pigmented tissues of the eye, from which it is slowly released, contributing to its sustained therapeutic effect.
Metabolism by Cytochrome P450 Enzymes
This compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. This is a crucial consideration for potential drug-drug interactions.
Quantitative Data: CYP-Mediated Metabolism
| Parameter | Value | Enzyme | Substrate/Metabolite | Reference |
| Km | 23.8 µM | Human Liver Microsomes (primarily CYP2D6) | Formation of M1 (hydroxy metabolite) | [6] |
| Ki (Quinidine) | 0.08 µM | CYP2D6 | Competitive inhibitor of this compound metabolism | [6] |
| IC50 (Fluoxetine) | 1.4 µM | Human Liver Microsomes (CYP2D6) | Inhibition of M1 formation | [7] |
| IC50 (Paroxetine) | 2.0 µM | Human Liver Microsomes (CYP2D6) | Inhibition of M1 formation | [7] |
Experimental Protocol: In Vitro CYP Metabolism Assay
This protocol outlines a general method for assessing CYP-mediated drug metabolism.
Objective: To identify the CYP isoforms responsible for this compound metabolism and to determine the kinetic parameters.
Materials:
-
Human Liver Microsomes (HLM) or recombinant CYP enzymes
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubation Mixture Preparation: In microcentrifuge tubes, prepare incubation mixtures containing HLM or recombinant CYP enzymes, phosphate buffer, and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound metabolites.
-
Data Analysis:
-
Plot the rate of metabolite formation against the substrate (this compound) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
For inhibition studies, perform similar experiments in the presence of known CYP inhibitors to determine IC50 or Ki values.
-
Workflow: CYP Metabolism and Drug-Drug Interactions
The metabolism of this compound by CYP2D6 is a key determinant of its systemic clearance. Co-administration of drugs that inhibit CYP2D6 can lead to increased plasma concentrations of this compound and a higher risk of systemic side effects.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound binding to bovine ocular melanin in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the beta-blockers this compound and H 216/44 to ocular melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Timolol's Intricate Signaling Web in the Ciliary Body Epithelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timolol, a non-selective β-adrenergic receptor antagonist, has been a cornerstone in glaucoma management for decades. Its primary mechanism of action lies in the reduction of intraocular pressure (IOP) by suppressing the formation of aqueous humor by the ciliary body epithelium. While the canonical signaling pathway involves the blockade of β-adrenergic receptors and subsequent downregulation of the cyclic adenosine monophosphate (cAMP) cascade, emerging evidence points towards a more complex and multifaceted mechanism. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the ciliary body epithelium, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The ciliary body, a crucial structure in the anterior segment of the eye, is responsible for the production of aqueous humor, the clear fluid that nourishes the avascular tissues of the eye and maintains IOP. The ciliary epithelium, a bilayered structure of pigmented and non-pigmented cells, is the primary site of aqueous humor secretion. This process is tightly regulated by various signaling molecules, with the sympathetic nervous system playing a significant role through the activation of adrenergic receptors.
This compound, by acting as a non-selective antagonist at both β1 and β2-adrenergic receptors, effectively curtails the rate of aqueous humor production.[1] While its efficacy is well-established, a complete understanding of its molecular signaling cascade is critical for the development of next-generation glaucoma therapeutics with improved efficacy and safety profiles. This guide delves into the canonical cAMP-dependent pathway and explores the evidence for alternative, cAMP-independent mechanisms of action.
The Canonical cAMP-Dependent Signaling Pathway
The conventional understanding of this compound's action centers on its interference with the G-protein coupled receptor (GPCR) signaling cascade that stimulates aqueous humor formation.[1][2]
2.1. Mechanism of Action
Under normal physiological conditions, catecholamines such as epinephrine and norepinephrine bind to β-adrenergic receptors on the surface of ciliary epithelial cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are believed to activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to an increase in aqueous humor secretion. The precise downstream effectors of PKA in this process are still an area of active investigation but are thought to involve the modulation of ion transport channels.
This compound, by competitively blocking the β-adrenergic receptors, prevents the binding of endogenous catecholamines.[1] This inhibitory action disrupts the entire signaling cascade, leading to a decrease in adenylyl cyclase activity and a subsequent reduction in intracellular cAMP concentration.[3] The diminished cAMP levels result in decreased PKA activity and, consequently, a suppression of aqueous humor formation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. G-Protein-Coupled Receptor Signaling in Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits adenylate cyclase activity in the iris-ciliary body and trabecular meshwork of the eye and blocks activation of the enzyme by salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile and Structure-Activity Relationship of Timolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol is a non-selective β-adrenergic receptor antagonist that has been a cornerstone in the management of various cardiovascular and ophthalmological conditions for decades. Its clinical utility in treating hypertension, angina pectoris, and, most notably, glaucoma, stems from its potent ability to block the effects of endogenous catecholamines on β1 and β2-adrenergic receptors. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, delving into its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it examines the critical structure-activity relationships (SAR) that govern its biological activity, offering valuable insights for the design and development of novel β-blockers.
Pharmacological Profile of this compound
Mechanism of Action
This compound exerts its pharmacological effects by competitively and non-selectively blocking β1 and β2-adrenergic receptors.[1][2] This antagonism prevents the binding of neurotransmitters like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.[3]
In the heart, blockade of β1-receptors leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and lowered cardiac output.[3] In the eye, the primary mechanism for its intraocular pressure (IOP)-lowering effect in glaucoma is the blockade of β2-receptors in the ciliary body, which leads to a reduction in aqueous humor production.[1][4] Some evidence also suggests a minor effect on increasing aqueous humor outflow.[1]
Pharmacodynamics
The β-adrenergic blocking activity of this compound has been confirmed through various clinical pharmacology studies. These studies have demonstrated its ability to:
-
Modify resting heart rate and the heart's response to postural changes.[5]
-
Inhibit tachycardia induced by isoproterenol, a non-selective β-agonist.[5]
-
Alter the physiological responses to the Valsalva maneuver and amyl nitrite administration.[5]
-
Reduce exercise-induced increases in heart rate and blood pressure.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound varies depending on the route of administration. Both oral and ophthalmic formulations are systemically absorbed, though to different extents.
Table 1: Comparative Pharmacokinetic Parameters of Oral and Ophthalmic this compound
| Parameter | Oral Administration | Ophthalmic Administration | References |
| Bioavailability | ~90% (significant first-pass metabolism reduces this to ~50% of an IV dose) | 60-78% | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~15 minutes | [6] |
| Peak Plasma Concentration (Cmax) | 50-103 ng/mL (after a single 20 mg dose) | 0.35-0.46 ng/mL (0.5% solution, twice daily) | [1][4] |
| Area Under the Curve (AUC) | 154.4 ± 33.8 ng·h/mL (after a single 10 mg dose) | 10.28 ng·h/mL (in elderly patients after a single 0.25% dose) | [8][9] |
| Elimination Half-life (t½) | ~4 hours | ~4.8 hours (in elderly patients) | [5][9] |
| Protein Binding | <10% (by equilibrium dialysis), ~60% (by ultrafiltration) | Not extensively bound | [5] |
| Metabolism | Primarily hepatic, via CYP2D6 | Primarily hepatic, via CYP2D6 | [6] |
| Excretion | Renal (as metabolites and unchanged drug) | Renal | [5] |
Structure-Activity Relationship (SAR) of this compound
This compound belongs to the class of aryloxypropanolamine β-blockers. Its chemical structure, (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, contains several key features that are crucial for its pharmacological activity. The general SAR for aryloxypropanolamine β-blockers provides a framework for understanding this compound's activity.[10][11]
Key Structural Features and their Importance:
-
Aryloxy Group: The morpholino-thiadiazole moiety is a distinct heterocyclic aromatic system. Modifications to this ring can significantly impact potency and selectivity.
-
Propanolamine Side Chain: The OCH2-CH(OH)-CH2-NH- linker is essential for β-blocking activity.
-
Hydroxyl Group: The hydroxyl group on the propanolamine side chain must be in the (S)-configuration for optimal receptor binding and antagonist activity. The (R)-enantiomer is significantly less active.[10]
-
Amine Group: A secondary amine is critical for activity. The substituent on the nitrogen atom influences potency and selectivity. In this compound, the bulky tert-butyl group contributes to its high affinity for β-receptors.[10]
Systematic studies on this compound analogs have provided further insights into its SAR:
-
Morpholine Ring Metabolism: Metabolic oxidation of the morpholine ring can occur, leading to metabolites with reduced β-blocking activity. For example, oxidation to a 2-hydroxy-4-morpholinyl group or ring opening to an N-(2-hydroxyethyl)glycine substituent significantly diminishes activity. However, degradation of the morpholine to a 2-hydroxyethylamino group retains some β-blocking potency (approximately one-seventh that of this compound).[2] This highlights the importance of the intact morpholine ring for optimal activity.
Experimental Protocols
Radioligand Displacement Assay for Determining β-Adrenergic Receptor Binding Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
1. Materials:
- Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist radioligand.
- Receptor Source: Membranes prepared from tissues or cells expressing β1-adrenergic receptors (e.g., turkey erythrocytes) and β2-adrenergic receptors (e.g., rat lung).
- Test Compound: this compound or other compounds of interest.
- Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., propranolol).
- Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
- Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
- Scintillation Counter and Cocktail.
2. Procedure:
- Prepare serial dilutions of the test compound (this compound).
- In a 96-well plate, add the following to each well in triplicate:
- Receptor membrane preparation.
- Radioligand at a concentration near its Kd.
- Either:
- Assay buffer (for total binding).
- Test compound at varying concentrations.
- Non-specific binding control (e.g., 10 µM propranolol).
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a β-blocker to inhibit the stimulation of adenylyl cyclase by a β-agonist.
1. Materials:
- Cell Line: A cell line expressing β-adrenergic receptors (e.g., HEK293 cells transfected with the human β1 or β2 receptor).
- β-Agonist: Isoproterenol or another suitable agonist.
- Test Compound: this compound or other β-blockers.
- ATP and [α-³²P]ATP.
- Lysis Buffer.
- Reaction Buffer: Containing ATP, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and a GTP source.
- Stopping Solution: e.g., trichloroacetic acid.
- Chromatography Columns: Dowex and alumina columns for separating cAMP from ATP.
- Scintillation Counter and Cocktail.
2. Procedure:
- Culture the cells and prepare cell membranes.
- Pre-incubate the cell membranes with varying concentrations of the test compound (this compound) or vehicle.
- Initiate the adenylyl cyclase reaction by adding the reaction buffer containing the β-agonist (isoproterenol) and [α-³²P]ATP.
- Incubate at 30-37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding the stopping solution.
- Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
- Quantify the amount of [³²P]cAMP produced by scintillation counting.
3. Data Analysis:
- Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting dose-response curve.[14][15]
Visualizations
Caption: this compound's antagonistic action on the β-adrenergic signaling pathway.
Caption: Workflow for a radioligand displacement assay.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Conclusion
This compound remains a vital therapeutic agent due to its well-characterized pharmacological profile as a non-selective β-adrenergic antagonist. Its efficacy in reducing intraocular pressure and managing cardiovascular conditions is a direct result of its interaction with β1 and β2 receptors. The structure-activity relationships of this compound and its analogs underscore the importance of specific structural motifs for high-affinity binding and biological activity. A thorough understanding of its pharmacology, pharmacokinetics, and SAR is essential for the rational design of new and improved β-blockers with enhanced therapeutic profiles. This guide provides a comprehensive overview to aid researchers and drug development professionals in their ongoing efforts in this field.
References
- 1. drugs.com [drugs.com]
- 2. aoa.org [aoa.org]
- 3. Synthesis and beta-adrenoceptor blocking activity of thiophenic analogues of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral this compound studied by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetic interactions of this compound with vasodilating drugs, food and phenobarbitone in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma kinetics and antagonist activity of topical ocular this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]
Timolol's Impact on Aqueous Humor Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological effects of timolol on aqueous humor dynamics. This compound, a non-selective beta-adrenergic antagonist, has been a cornerstone in the management of glaucoma for decades. Its primary mechanism of action involves the modulation of aqueous humor production and, to a lesser extent, its outflow, thereby reducing intraocular pressure (IOP). This document delves into the core mechanisms, presents quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its primary effect by blocking beta-adrenergic receptors (predominantly β2 receptors) located on the ciliary epithelium of the ciliary body.[1][2][3] The ciliary body is responsible for the production of aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye and maintains IOP.[1][4] Stimulation of these beta-adrenergic receptors by endogenous catecholamines, such as epinephrine and norepinephrine, normally increases the rate of aqueous humor formation.[2][5] By antagonizing these receptors, this compound effectively reduces the production of aqueous humor, leading to a decrease in intraocular pressure.[2][6][7] The exact intracellular signaling cascade involves the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels, which in turn reduces the secretion of aqueous humor.[1]
While the predominant effect of this compound is on aqueous humor production, its impact on outflow facility—the ease with which aqueous humor drains from the eye through the trabecular meshwork and Schlemm's canal—is more complex and appears to be context-dependent. Some studies in patients with ocular hypertension or glaucoma have reported no significant effect or even an increase in outflow facility.[6] Conversely, recent research in healthy individuals has shown that this compound can reduce outflow facility, an effect that is more pronounced in eyes with higher baseline outflow facility.[6][8][9] The proposed mechanism for this reduction may involve compensatory physiological changes in the trabecular meshwork in response to reduced aqueous flow or a direct effect of beta-receptor blockade in the outflow pathway.[6][8]
Quantitative Effects of this compound on Aqueous Humor Dynamics
The following tables summarize the quantitative data from various studies on the effects of this compound on intraocular pressure, aqueous humor flow, and outflow facility.
Table 1: Effect of this compound on Intraocular Pressure (IOP)
| Study Population | This compound Concentration | Duration of Treatment | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction (mmHg) | IOP Reduction (%) |
| Healthy Participants | 0.5% | 1 week | 15.1 ± 3.0 | 12.4 ± 2.4 | 2.7 | ~17.9% |
| Open-Angle Glaucoma | Not Specified | 14 weeks | Not Specified | Not Specified | 6 | Not Specified |
| Ocular Hypertension | Not Specified | 10 years | Not Specified | Not Specified | 2.3 - 5.7 | Not Specified |
| Primary Open-Angle Glaucoma / Ocular Hypertension (with Latanoprost) | Not Specified | Not Specified | 20.9 | 17.9 | 3.0 | ~14.4% |
Data compiled from multiple sources.[6][8][9][10][11][12]
Table 2: Effect of this compound on Aqueous Humor Flow (Production)
| Study Population/Model | This compound Concentration | Method | Baseline Flow (μL/min) | Post-Treatment Flow (μL/min) | Flow Reduction (%) |
| Healthy Volunteers & Glaucoma Patients | Not Specified | Fluorophotometry | Not Specified | Not Specified | 33 - 50% |
| Rabbits | 0.5% (2 drops) | Sulfacetamide Dilution | 3.9 ± 0.4 | 2.5 ± 0.1 | ~35.9% |
| Cynomolgus Monkeys | 0.1% | Tracer Dilution | Not Specified | Not Specified | ~36% |
| Mice | 0.5% (1 drop) | Fluorophotometry | 0.20 ± 0.07 | 0.07 ± 0.02 | ~65% |
| Rhesus Monkeys | 25 µg | Not Specified | 2.03 ± 0.09 | 1.40 ± 0.08 | ~31.0% |
Data compiled from multiple sources.[6][13][14][15][16]
Table 3: Effect of this compound on Aqueous Humor Outflow Facility
| Study Population | This compound Concentration | Duration of Treatment | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Change in Outflow Facility |
| Healthy Participants | 0.5% | 1 week | 0.23 ± 0.08 | 0.18 ± 0.08 | Decrease |
| Healthy Participants (University of Michigan) | 0.5% | 1 week | 0.22 ± 0.08 | 0.16 ± 0.07 | Decrease |
| Healthy Participants (Mayo Clinic) | 0.5% | 1 week | 0.23 ± 0.07 | 0.20 ± 0.07 | Decrease |
| Healthy Participants (University of Nebraska) | 0.5% | 1 week | 0.24 ± 0.08 | 0.17 ± 0.09 | Decrease |
| Open-Angle Glaucoma | Not Specified | 14 weeks | No significant effect | No significant effect | No significant effect |
Data compiled from multiple sources.[6][8][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on aqueous humor dynamics.
Measurement of Aqueous Humor Flow by Fluorophotometry
Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.[4][17]
-
Fluorescein Administration: A fluorescent dye, typically fluorescein, is administered topically to the eye.[15] In some animal studies, corneal iontophoresis is used to enhance penetration.[18]
-
Dye Distribution: The fluorescein distributes throughout the anterior chamber.
-
Fluorophotometer Scans: A specialized instrument, an ocular fluorophotometer, is used to measure the concentration of fluorescein in the cornea and anterior chamber at regular intervals (e.g., every 15-30 minutes) over a period of 1.5 to 8 hours.[15][17][18]
-
Calculation of Flow Rate: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.[4] The clearance of the dye from the anterior chamber is directly proportional to the rate of aqueous humor turnover.
Measurement of Outflow Facility by Tonography and Pneumatonography
Tonography is a clinical technique used to estimate the facility of aqueous humor outflow.[19] Pneumatonography is a specific type of tonography.
-
Topical Anesthesia: The eye is anesthetized with topical drops.
-
Tonometer Application: A tonometer, such as a pneumatonometer, is applied to the cornea.[9] This instrument applies a constant pressure to the eye.
-
Pressure Measurement: The intraocular pressure is recorded continuously for a set period, typically 2 to 4 minutes.[9]
-
Calculation of Outflow Facility: The application of the tonometer artificially increases the IOP, which in turn increases the rate of aqueous humor outflow. The rate of decline in IOP during the measurement period is used to calculate the outflow facility, typically expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathways and a typical experimental workflow for assessing this compound's effects.
Caption: Beta-adrenergic signaling pathway in the ciliary epithelium and the inhibitory action of this compound.
Caption: A generalized experimental workflow for clinical trials investigating the effects of this compound.
Conclusion
This compound remains a critical therapeutic agent in the management of glaucoma and ocular hypertension. Its primary mechanism of reducing aqueous humor production via beta-adrenergic blockade in the ciliary epithelium is well-established and supported by extensive quantitative data. The effects of this compound on aqueous humor outflow are more nuanced and appear to vary between healthy individuals and those with glaucoma, warranting further investigation. The experimental protocols of fluorophotometry and tonography are essential tools for quantifying these dynamic changes. Understanding the intricate details of this compound's impact on aqueous humor dynamics is paramount for the continued development of novel and improved therapies for glaucoma.
References
- 1. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 5. Beta2 adrenergic receptor silencing change intraocular pressure in New Zealand rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aao.org [aao.org]
- 9. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Long-term effects of this compound therapy in ocular hypertension: a double-masked, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound + Latanoprost for Glaucoma · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effects of pilocarpine, salbutamol, and this compound on aqueous humor formation in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Studies on the mechanism of action of this compound and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. tandfonline.com [tandfonline.com]
Timolol's Dual Role in Cellular Apoptosis and Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timolol, a non-selective beta-adrenergic receptor antagonist, has long been a cornerstone in the management of glaucoma. However, its therapeutic applications are expanding, largely due to its significant effects on fundamental cellular processes, namely apoptosis and angiogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates these pathways. It details the intricate signaling cascades, summarizes key quantitative data from pivotal studies, and provides comprehensive experimental protocols for researchers seeking to investigate these effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a deeper understanding of this compound's potential in oncology and other angiogenesis-dependent diseases.
This compound and Cellular Apoptosis
This compound has been shown to induce apoptosis in various cell types, a mechanism that is central to its therapeutic effects in conditions like infantile hemangiomas. The pro-apoptotic effects of this compound are concentration-dependent and involve the activation of both intrinsic and extrinsic apoptosis pathways.
Signaling Pathways
This compound's induction of apoptosis is a multifaceted process involving the antagonism of β-adrenergic receptors and the subsequent modulation of downstream signaling cascades.
-
Beta-Adrenergic Receptor Blockade: As a non-selective β-blocker, this compound antagonizes β1- and β2-adrenergic receptors. In the context of apoptosis, the stimulation of β-adrenergic receptors can, in some cellular contexts, promote cell survival. By blocking these receptors, this compound can shift the cellular balance towards apoptosis.
-
Intrinsic (Mitochondrial) Pathway: this compound has been demonstrated to induce the intrinsic apoptosis pathway, which is triggered by intracellular stress. This pathway is characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment can lead to an elevation in intracellular ROS levels.
-
Mitochondrial Membrane Depolarization: The increase in ROS can disrupt the mitochondrial membrane potential.
-
Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases like caspase-3.
-
-
Extrinsic (Death Receptor) Pathway: Evidence also points to this compound's ability to activate the extrinsic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases.
The Advent of a New Era in Ocular Hypertension Management: The Historical Development of Timolol
A Technical Guide for Researchers and Drug Development Professionals
The introduction of Timolol marked a pivotal moment in the management of ocular hypertension and glaucoma. As the first beta-adrenergic antagonist to be widely adopted for ophthalmic use, it fundamentally altered the therapeutic landscape. This in-depth guide explores the key historical developments, scientific underpinnings, and clinical validation that established this compound as a cornerstone therapy.
Discovery and Development: A Paradigm Shift in Glaucoma Therapy
The journey to this compound's use in ophthalmology began with the broader exploration of beta-adrenergic blockers for cardiovascular conditions. The intraocular pressure (IOP)-lowering effects of systemic beta-blockers were first observed in the 1960s. However, it was the dedicated research that followed which led to the development of a topical formulation suitable for ophthalmic use.
This compound was patented in 1968 and, following extensive clinical evaluation, received FDA approval in 1978 for the treatment of elevated intraocular pressure.[1] This approval heralded a new class of medication for glaucoma that offered a favorable balance of efficacy and tolerability compared to existing therapies.
Synthesis of this compound Maleate
The original synthesis of this compound involved a racemic approach, with subsequent resolution of the enantiomers. A key method reported by Wasson and co-workers involved the reaction of 4-chloro-1,2,5-thiadiazol-3-ol with epichlorohydrin, followed by condensation with tert-butylamine. The resulting racemic mixture was then resolved using O,O-di-p-tolyl-(-)-tartaric acid to isolate the pharmacologically active (S)-enantiomer.[2] Another approach, reported by Zhishan and Juliang, utilized the resolution of racemic this compound via salt formation with d-tartaric acid.[2]
Mechanism of Action: Targeting Aqueous Humor Production
This compound is a non-selective beta-adrenergic receptor antagonist.[1] Its primary mechanism of action in reducing intraocular pressure is the inhibition of aqueous humor production by the ciliary body.[3] The ciliary epithelium contains both β1- and β2-adrenergic receptors.[3][4][5][6] Stimulation of these receptors, particularly the β2 receptors which are more prominent, leads to an increase in aqueous humor formation.[6][7]
This compound blocks these receptors, thereby reducing the production of aqueous humor and consequently lowering intraocular pressure. The binding of beta-adrenergic agonists to their receptors initiates a signal transduction cascade involving a stimulatory G-protein (Gs) and the activation of adenylyl cyclase.[3] This leads to an increase in intracellular cyclic AMP (cAMP), which is believed to modulate the rate of aqueous humor secretion.[3] By blocking this initial step, this compound effectively downregulates this signaling pathway.
Key Clinical Trials and Efficacy Data
The efficacy of this compound in reducing intraocular pressure has been demonstrated in numerous clinical trials. These studies established its superiority over placebo and provided comparative data against other glaucoma medications.
Pivotal Clinical Trial Data
A long-term, randomized, double-masked study compared this compound with a placebo in patients with ocular hypertension. After 10 years, the group treated with this compound showed a trend towards a lower incidence of developing glaucomatous field loss. The mean IOP reduction was significantly greater in eyes that did not develop field loss compared to those that did.[8]
| Treatment Group | Number of Patients | Mean IOP Reduction (mmHg) in Eyes Without Field Loss | Development of Glaucomatous Field Loss (10 years) |
| This compound | 45 | 5.7 | 7 |
| Placebo | 45 | 2.3 | 15 |
Comparative Clinical Trials
Subsequent clinical trials have compared this compound to other classes of ocular hypotensive agents, such as prostaglandin analogs. A six-month, multicenter, randomized, double-masked study in the United States compared once-daily latanoprost with twice-daily this compound in patients with ocular hypertension or primary open-angle glaucoma.[9]
| Treatment Group | Number of Patients | Mean IOP Reduction (mmHg) |
| Latanoprost 0.005% (once daily) | 134 | 6.7 ± 3.4 |
| This compound 0.5% (twice daily) | 134 | 4.9 ± 2.9 |
Another randomized, open-label comparative clinical trial also demonstrated a greater mean reduction in IOP with latanoprost compared to this compound over a 3-month period in patients with primary open-angle glaucoma.[10]
| Treatment Group | Number of Patients | Mean IOP Reduction at 3 Months (mmHg) |
| Latanoprost 0.005% (once daily) | 60 | 9.72 ± 2.435 |
| This compound 0.5% (twice daily) | 60 | 7.27 ± 3.1 |
Experimental Protocols of Pivotal Trials
The early clinical trials of this compound were crucial in establishing its safety and efficacy profile. While specific protocols varied, they generally followed a rigorous, controlled methodology.
Representative Pivotal Trial Protocol
A representative protocol for a pivotal clinical trial of this compound for ocular hypertension in the 1970s would have included the following key elements:
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of ocular hypertension (elevated IOP without evidence of glaucomatous visual field loss or optic nerve damage) or chronic open-angle glaucoma. Inclusion criteria would typically specify a baseline IOP within a certain range (e.g., >21 mmHg).
-
Randomization and Masking: Patients would be randomly assigned to receive either this compound ophthalmic solution (e.g., 0.25% or 0.5%) or a placebo (vehicle) in a 1:1 ratio. Both patients and investigators would be masked to the treatment allocation.
-
Treatment Regimen: Instillation of one drop of the assigned medication in the affected eye(s) twice daily.
-
Efficacy Endpoints: The primary efficacy endpoint would be the change in mean diurnal IOP from baseline at specified follow-up visits (e.g., weeks 2, 4, 8, and 12). Diurnal IOP would be measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM).
-
Safety Assessments: Safety would be monitored through regular ophthalmic examinations, including visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy. Systemic safety would be assessed by monitoring vital signs (heart rate, blood pressure) and recording any adverse events.
-
Statistical Analysis: The primary analysis would be a comparison of the mean change in IOP from baseline between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA).
Conclusion
The historical development of this compound for ocular hypertension represents a landmark achievement in ophthalmic drug development. Its novel mechanism of action, robust clinical efficacy, and acceptable safety profile firmly established it as a first-line therapy for many years. The rigorous scientific and clinical investigations that underpinned its development set a high standard for future glaucoma medications and continue to inform research in this critical therapeutic area. This guide provides a comprehensive overview for professionals in the field, highlighting the key milestones and scientific principles that contributed to the enduring legacy of this compound.
References
- 1. aoa.org [aoa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and properties of beta-adrenergic receptors in human iris-ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of this compound therapy in ocular hypertension: a double-masked, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of latanoprost and this compound in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and this compound in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Timolol Hydrochloride Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and hypertension. The hydrochloride salt of this compound is a common active pharmaceutical ingredient (API). A thorough understanding of its solubility and stability characteristics is critical for formulation development, ensuring product quality, and meeting regulatory requirements. These application notes provide a summary of available data and detailed protocols for the systematic evaluation of this compound hydrochloride's solubility and stability. While much of the published literature focuses on this compound maleate, the principles and methodologies are directly applicable to the hydrochloride salt.
Data Presentation
Quantitative data for this compound hydrochloride solubility is not extensively available in the public domain. However, data for other salt forms, primarily this compound maleate, can provide valuable insights into the behavior of the this compound molecule.
Solubility Data
The solubility of this compound is dependent on the salt form, the solvent system, and the temperature. The following tables summarize the available qualitative and quantitative solubility data for different forms of this compound.
Table 1: Qualitative Solubility of this compound Salts
| Salt Form | Solvent | Solubility Description |
| This compound Maleate | Water | Soluble[1][2][3] |
| Methanol | Soluble[1][2][3] | |
| Ethanol | Soluble[1] | |
| Chloroform | Sparingly Soluble[1] | |
| Propylene Glycol | Sparingly Soluble[1] | |
| Ether | Practically Insoluble[1] | |
| Cyclohexane | Practically Insoluble[1] | |
| This compound Hemihydrate | Water | Slightly Soluble[4] |
| Ethanol | Freely Soluble[4] |
Table 2: Quantitative Solubility of this compound Maleate
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | Room Temperature | ~0.2[5] |
| DMSO | Room Temperature | ~16[5] |
| Dimethyl Formamide | Room Temperature | ~20[5] |
| PBS (pH 7.2) | Room Temperature | ~5[5] |
A recent study also investigated the mole fraction solubility of this compound maleate in various biobased solvents from 278.15 K to 333.15 K, demonstrating that solubility increases with temperature[6].
Stability Data Summary
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 3: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 N - 1 M HCl, heated at 80-100°C for up to 12 hours. | Generally stable, with minor degradation observed under harsh conditions.[7][8] |
| Alkaline Hydrolysis | 0.1 N - 1 M NaOH, heated at 80-100°C for up to 12 hours. | Significant degradation observed, identified as the primary degradation pathway.[7][8] |
| Oxidative Degradation | 3% - 30% H₂O₂, heated at 80°C. | Degradation occurs, with the extent depending on the concentration of H₂O₂ and temperature.[7][9] |
| Thermal Degradation | Solid drug substance heated at 60-80°C for up to 48 hours. | Generally stable, with minimal degradation.[6] |
| Photodegradation | Exposure to UV/Vis light. | Degradation observed, with the rate being pH-dependent. |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the solubility and stability of this compound hydrochloride.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents.
1. Materials:
-
This compound Hydrochloride API
-
Calibrated analytical balance
-
Selection of solvents (e.g., Purified Water, 0.01 N HCl, Phosphate Buffers pH 4.5, 6.8, 7.4, Methanol, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV)
2. Procedure:
-
Add an excess amount of this compound hydrochloride to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
After agitation, allow the vials to stand to let the undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines the procedure for conducting forced degradation studies and using a stability-indicating HPLC method to resolve this compound hydrochloride from its degradation products.
1. Materials and Equipment:
-
This compound Hydrochloride API
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of phosphate buffer and a suitable organic solvent like methanol or acetonitrile. The exact composition should be optimized for the best separation. For example, a mobile phase of phosphate buffer (pH 3.5) and methanol (60:40 v/v) has been shown to be effective.[7]
-
Reagents for degradation: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Water bath or oven
-
Photostability chamber
-
pH meter
2. HPLC Method Parameters (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 295 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
3. Forced Degradation Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours or heat at 80°C for a shorter duration. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours.[6] Also, reflux a solution of the API in water at 100°C for several hours.[8] Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.
-
Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.
-
Analysis: Inject the prepared samples into the HPLC system. Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. evotec.com [evotec.com]
- 7. merck.com [merck.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Timolol
Introduction
Timolol is a non-selective beta-adrenergic blocker widely used in the treatment of glaucoma and ocular hypertension.[1] It functions by decreasing the production of aqueous humor, which in turn lowers intraocular pressure. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound maleate in bulk drug and ophthalmic solutions.
HPLC Method Parameters
A comprehensive summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Chromatographic Column | Waters C18 column (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol and 0.05% Formic Acid (75:25 v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Detection Wavelength | 294 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes[3] |
Experimental Protocol
Reagents and Materials
-
This compound Maleate reference standard
-
Formic Acid (AR grade)
-
Water (HPLC grade)[2]
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound Maleate and transfer it to a 50 mL volumetric flask.[2] Dissolve and dilute to volume with HPLC grade methanol.[2]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[2]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1]
Sample Preparation (Ophthalmic Solution)
-
Accurately transfer a volume of the ophthalmic solution equivalent to 10 mg of this compound Maleate into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution in duplicate.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The validation parameters are summarized below.
| Validation Parameter | Results |
| Linearity (Concentration Range) | 10–50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98% - 102%[4] |
| Precision (% RSD) | < 2%[4] |
| Limit of Detection (LOD) | 0.724 µg/mL[4] |
| Limit of Quantification (LOQ) | 2.19 µg/mL[4] |
Data Presentation
The quantitative data for the method validation is presented in the tables below for easy comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 10 | 308.31 |
| 20 | 605.18 |
| 30 | 902.85 |
| 40 | 1198.54 |
| 50 | 1485.07 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.92 | 99.0 |
| 100% | 10 | 10.05 | 100.5 |
| 120% | 12 | 11.88 | 99.0 |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 20 | 0.85 | 1.12 |
| 30 | 0.65 | 0.98 |
| 40 | 0.52 | 0.88 |
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug and ophthalmic formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.
References
Application Notes: In Vitro Models for Efficacy Testing of Timolol on Trabecular Meshwork Cells
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic nerve damage.[1][2] A primary risk factor for glaucoma is elevated intraocular pressure (IOP), which often results from increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[1][3][4] The TM is a complex, multi-layered tissue whose cells maintain the extracellular matrix (ECM) that regulates this outflow.[5][6] In primary open-angle glaucoma (POAG), dysfunction and cellular loss in the TM lead to ECM buildup and increased outflow resistance.[1][6]
Timolol, a non-selective beta-adrenergic antagonist, is a first-line therapy for glaucoma.[7][8] Its primary mechanism of action is the reduction of IOP by suppressing the production of aqueous humor.[7][9] However, its effects on the trabecular meshwork outflow pathway are also of significant interest. Studies suggest this compound may influence TM cell behavior and ECM remodeling, potentially representing an alternative or secondary mechanism of action.[10][11]
These application notes provide detailed protocols for utilizing in vitro models of the human trabecular meshwork (HTM) to investigate the efficacy and cellular mechanisms of this compound. The models and assays described are essential tools for researchers in ophthalmology and drug development.
Core Concepts and Signaling Pathways
This compound functions by blocking β-adrenergic receptors on the cell surface. In the context of TM cells, this action can influence downstream signaling cascades that regulate ECM turnover. While this compound's primary IOP-lowering effect is reduced aqueous production, its impact on the TM's ECM can be investigated by examining key regulatory proteins like Matrix Metalloproteinases (MMPs).
One study demonstrated that this compound induces the expression of MMP-9 while reducing the expression of RECK, a membrane-anchored MMP inhibitor.[10] This suggests a potential mechanism for increasing ECM degradation, which could theoretically reduce outflow resistance.
General Experimental Workflow
Testing the efficacy of this compound in vitro follows a systematic workflow. It begins with the isolation and culture of primary HTM cells or the use of immortalized cell lines. To mimic a disease state, cells can be treated with agents like Transforming Growth Factor-beta 2 (TGF-β2) to induce fibrosis and a glaucoma-like phenotype.[1][11] Following this, cells are treated with this compound, and various endpoints are assessed to determine its effects.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (HTM) Cells
This protocol is based on consensus recommendations for isolating HTM cells from donor corneal rims.[12][13]
Objective: To establish primary cultures of HTM cells from human donor tissue for use in in vitro experiments.
Materials:
-
Human corneoscleral rims from a certified eye bank.
-
Dissection microscope.
-
Sterile dissection tools (forceps, scissors, scalpels).
-
Dulbecco's Modified Eagle's Medium (DMEM), low glucose.[13]
-
Fetal Bovine Serum (FBS), lot-tested for optimal growth.[13]
-
Antibiotics (Penicillin/Streptomycin or Gentamicin).[13]
-
Collagenase Type I (e.g., 2 mg/mL).
-
6-well tissue culture plates.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA (0.25%).
Procedure:
-
Dissection: Under a dissection microscope, place the corneoscleral rim in a sterile petri dish with PBS. Identify Schlemm's canal and the TM. Carefully excise strips of the TM tissue.
-
Digestion: Transfer the TM strips to a tube containing DMEM with 2 mg/mL collagenase. Incubate at 37°C for 1-2 hours, vortexing gently every 20 minutes to dissociate cells from the ECM.[14]
-
Plating: Centrifuge the cell suspension at low speed (e.g., 1500g) to pellet the tissue and cells.[13] Resuspend the pellet in complete culture medium (DMEM with 10% FBS and antibiotics) and plate into a single well of a 6-well plate.
-
Culture: Incubate at 37°C in a 5% CO₂ incubator. The first media change should be performed after 3-4 days to remove non-adherent cells and debris.
-
Expansion: Once cells migrate from the explants and reach 80-90% confluency, they can be passaged. Wash with PBS, add Trypsin-EDTA for 3-5 minutes, neutralize with complete medium, and re-plate at a 1:2 or 1:3 ratio.
-
Characterization: Confirm HTM cell identity by their characteristic morphology and dexamethasone-induced upregulation of myocilin (MYOC).[15]
Protocol 2: Assessing this compound's Effect on ECM Protein Expression via Western Blot
Objective: To quantify changes in key ECM-related proteins (e.g., MMP-9, RECK, Fibronectin) in HTM cells following this compound treatment.
Materials:
-
Confluent HTM cells in 6-well plates.
-
This compound maleate solution (stock prepared in sterile water or DMSO).
-
Serum-free DMEM.
-
RIPA Lysis Buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., PVDF membranes).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MMP-9, anti-RECK, anti-Fibronectin, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Once HTM cells are confluent, replace the growth medium with serum-free DMEM for 24 hours to reduce baseline expression of target proteins.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control. Densitometry analysis can be used to quantify band intensity.
Protocol 3: Assessing this compound's Effect on Actin Cytoskeleton via Immunofluorescence
Objective: To visualize changes in the actin cytoskeleton organization of HTM cells after this compound treatment.
Materials:
-
HTM cells cultured on sterile glass coverslips in 24-well plates.
-
This compound maleate solution.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
1% BSA in PBS (blocking solution).
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488).[16]
-
DAPI (for nuclear staining).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed HTM cells on coverslips and allow them to adhere and grow to ~70% confluency. Treat with this compound or vehicle control as described in Protocol 2.
-
Fixation: Wash cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining:
-
Incubate cells with fluorescently-labeled Phalloidin (to stain F-actin) for 1 hour at room temperature, protected from light.[16]
-
Wash 3x with PBS.
-
Incubate with DAPI for 5 minutes to stain cell nuclei.
-
-
Mounting and Imaging: Wash 3x with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Analysis: Image the cells using a fluorescence microscope. Analyze changes in actin stress fibers, cell shape, and cortical actin networks.[17]
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Effect of this compound on MMP-9 and RECK Protein Levels in HTM Cells (Example data based on Western Blot densitometry, normalized to β-actin and expressed as fold change relative to vehicle control)
| This compound Concentration | Treatment Time | MMP-9 Expression (Fold Change ± SD) | RECK Expression (Fold Change ± SD) |
| Vehicle Control | 48 hours | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 1 µM | 48 hours | 1.35 ± 0.15 | 0.88 ± 0.11 |
| 10 µM | 48 hours | 1.98 ± 0.21 | 0.65 ± 0.08 |
| 50 µM | 48 hours | 2.45 ± 0.25 | 0.41 ± 0.06 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Outflow Facility in a 3D Perfused HTM Model (Example data based on a study using TGF-β2 to induce a glaucomatous state before drug treatment)[11]
| Treatment Group | Outflow Facility (µL/min/mmHg ± SEM) | % Change from TGF-β2 Control | P-value |
| Healthy Control (No TGF-β2) | 0.25 ± 0.03 | N/A | N/A |
| TGF-β2 Control | 0.11 ± 0.02 | 0% | N/A |
| TGF-β2 + this compound (10 µM) | 0.19 ± 0.03 | +72.7% | < 0.001 |
| TGF-β2 + Latanoprost (10 µM) | 0.17 ± 0.02 | +54.5% | < 0.01 |
| *Data is hypothetical but structured based on published findings showing this compound can increase outflow facility in glaucomatous 3D models.[11] |
References
- 1. mdpi.com [mdpi.com]
- 2. Technological advances in ocular trabecular meshwork in vitro models for glaucoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Matrix in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advanceseng.com [advanceseng.com]
- 7. longdom.org [longdom.org]
- 8. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. dadun.unav.edu [dadun.unav.edu]
- 17. JCI Insight - Dysregulation of septin cytoskeletal organization in the trabecular meshwork contributes to ocular hypertension [insight.jci.org]
Application Notes and Protocols for Measuring Intraocular Pressure in Rabbits Following Timolol Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Timolol is a non-selective beta-adrenergic antagonist widely used in the management of glaucoma and ocular hypertension.[1] It effectively lowers intraocular pressure (IOP) by reducing the production of aqueous humor.[1][2][3] Rabbit models are frequently employed in ophthalmic research to study the efficacy of IOP-lowering agents like this compound due to the anatomical and physiological similarities of their eyes to human eyes. This document provides a detailed protocol for measuring IOP in rabbits after the administration of this compound, ensuring accurate and reproducible results.
Mechanism of Action of this compound
This compound lowers intraocular pressure by primarily targeting beta-2 adrenergic receptors in the ciliary body of the eye.[1] This blockade leads to a decrease in the production of aqueous humor, the fluid that maintains pressure within the eye.[1][2][3] Studies in rabbits have indicated that this compound reduces the rate of aqueous humor formation by decreasing blood flow to the ciliary process.[3] The onset of action for ophthalmic this compound is rapid, typically occurring within 20 minutes of administration, with its effects lasting for as long as 24 hours.[2]
Experimental Protocol
Materials
-
Animals: Healthy adult New Zealand White rabbits.
-
Test Substance: this compound maleate ophthalmic solution (0.5%).[4][5][6][7]
-
Control Substance: Sterile saline solution.[4]
-
Tonometry: A calibrated rebound tonometer (e.g., TonoVet) is recommended for its accuracy and the ability to be used without topical anesthesia.[8][9] An applanation tonometer can also be used, but typically requires a topical anesthetic.
-
Topical Anesthetic (if required): 0.5% proparacaine hydrochloride ophthalmic solution.
-
Animal Restrainers: Appropriate restraint boxes or devices to minimize animal movement and stress during measurements.
-
Pipettor/Micropipette: For accurate administration of the ophthalmic solution.
Animal Preparation and Acclimatization
-
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
House rabbits individually in a controlled environment with a consistent light-dark cycle (e.g., 12 hours light/12 hours dark).[10][11]
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
Handle the rabbits gently and frequently to accustom them to the experimental procedures and minimize stress-induced IOP fluctuations.
Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Action mechanism of this compound to lower the intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of this compound, dorzolamide, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty-four-hour measurement of IOP in rabbits using rebound tonometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Development of Sustained-Release Timolol Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of sustained-release formulations of Timolol Maleate for ocular drug delivery. It includes detailed application notes summarizing the quantitative data from various formulation strategies, step-by-step experimental protocols for key characterization techniques, and visualizations of the drug's signaling pathway and experimental workflows.
Introduction
This compound maleate is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] Conventional eye drop formulations of this compound suffer from poor bioavailability due to rapid precorneal elimination, leading to the need for frequent administration and potential systemic side effects. Sustained-release formulations offer a promising solution by prolonging the residence time of the drug in the eye, thereby improving therapeutic efficacy, reducing dosing frequency, and enhancing patient compliance.
This document explores various approaches to sustained-release this compound formulations, including in-situ gelling systems, nanoparticles, microparticles, and ocular mini-tablets. The following sections provide detailed data on their formulation, characterization, and in-vitro performance.
Signaling Pathway of this compound in Glaucoma
This compound exerts its therapeutic effect in glaucoma by reducing intraocular pressure (IOP). It achieves this primarily by decreasing the production of aqueous humor in the ciliary body of the eye. The exact mechanism is not fully understood, but it is believed to involve the blockade of β-adrenergic receptors on the ciliary epithelium.[1] This blockade leads to a reduction in the active transport of ions and water, which are necessary for aqueous humor formation.
Data Presentation of Sustained-Release Formulations
The following tables summarize quantitative data from various studies on sustained-release this compound formulations.
Table 1: In-Situ Gelling Formulations
| Formulation Code | Polymer(s) | Polymer Concentration (% w/v) | Mucoadhesive Agent | Gelation Time (s) | In-vitro Drug Release (at 8h) (%) | Reference |
| CHT Gel | Poloxamer 338 / Poloxamer 188 | 20 / 2.5 | Chitosan (0.1%) | 26.67 | ~70 | [2] |
| CMC Gel | Poloxamer 338 / Poloxamer 188 | 20 / 2.5 | Carboxymethylcellulose (0.1%) | 35 | ~65 | [2] |
| F6 (Xanthan Gum) | Xanthan Gum | Not Specified | - | Not Specified | 95.01 | [3] |
| Homemade Gel | Cation-exchange resin | Not Specified | - | Not Specified | >90 (at 10h) | [1] |
Table 2: Nanoparticle Formulations
| Formulation Code | Polymer(s) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | In-vitro Drug Release (at 12h) (%) | Reference |
| NP-2 | Chitosan | 190.9 | 75.34 ± 0.17 | Not Specified | 49.11 ± 0.49 | [4] |
| TM-GC-NPs | Galactosylated Chitosan | 213.3 ± 6.83 | 38.58 ± 1.31 | 17.72 ± 0.28 | Not Specified | [5] |
| CS-SA NPs | Chitosan-Sodium Alginate | 80-100 | 94 | 42 | Sustained Release | [5] |
| Optimized NP | Chitosan/Sodium Alginate | 200.47 ± 4.20 | 35.23 ± 4.55 | Not Specified | Controlled Release | [6] |
Table 3: Microparticle and Ocular Mini-Tablet Formulations
| Formulation Type | Formulation Code | Polymer(s) | Size | Entrapment Efficiency (%) | In-vitro Drug Release | Reference |
| Microparticles | Optimized Batch | Sodium Alginate | 400-900 µm | 88.83 | 92.15% over 7h | [7] |
| Ocular Mini-Tablet | C1 | Ethyl Cellulose, Carbopol 971P | 3 mm diameter | Not Applicable | ~100% over 5h | [8][9][10] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the characterization of sustained-release this compound formulations.
Formulation Preparation Workflow
The general workflow for preparing sustained-release formulations involves several key steps, from component selection to final characterization.
Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of nanoparticles, which are critical parameters influencing stability and ocular penetration.
Apparatus: Dynamic Light Scattering (DLS) instrument.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of the nanoparticle formulation in ultra-purified water or an appropriate buffer to achieve a suitable scattering intensity.
-
The final concentration should be optimized to avoid multiple scattering effects.
-
Gently sonicate the dispersion for a short period (e.g., 1-2 minutes) to break up any loose agglomerates.
-
-
Instrument Setup:
-
Set the temperature of the sample holder to 25 °C.
-
Select a suitable measurement angle (e.g., 173° for backscatter detection).
-
Input the refractive index and viscosity of the dispersant into the software.
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 60 seconds before measurement.
-
Perform at least three replicate measurements for each sample.
-
For zeta potential, use an appropriate folded capillary cell and apply an electric field.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
For zeta potential, analyze the electrophoretic mobility to determine the surface charge.
-
Determination of Entrapment Efficiency and Drug Loading
Objective: To quantify the amount of this compound Maleate successfully encapsulated within the nanoparticles.
Apparatus: High-Performance Liquid Chromatography (HPLC) system, Centrifuge.
Protocol:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unentrapped drug.
-
-
Quantification of Unentrapped Drug:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate using a validated HPLC method to determine the concentration of free this compound Maleate.
-
-
Calculation:
-
Entrapment Efficiency (%EE):
-
Drug Loading (%DL):
-
In-Vitro Drug Release Study
Objective: To evaluate the release profile of this compound Maleate from the sustained-release formulation over time.
Apparatus: Franz diffusion cell apparatus.
Protocol:
-
Membrane Preparation:
-
Use a synthetic membrane (e.g., dialysis membrane with a molecular weight cut-off of 8-12 kDa) or an excised biological membrane (e.g., goat cornea).
-
Hydrate the membrane in the receptor medium for at least 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with a suitable release medium (e.g., simulated tear fluid, pH 7.4) and maintain the temperature at 32 ± 1 °C.
-
Continuously stir the receptor medium with a magnetic stir bar.
-
-
Sample Application and Sampling:
-
Apply a known quantity of the formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the collected samples for this compound Maleate concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released at each time point and plot it against time.
-
Mucoadhesion Study
Objective: To assess the ability of the formulation to adhere to the mucosal surface, which is indicative of its residence time in the eye.
Apparatus: Texture analyzer with a mucoadhesion test rig.
Protocol:
-
Substrate Preparation:
-
Use a suitable mucosal tissue (e.g., freshly excised goat or rabbit cornea) or a mucin-coated synthetic membrane.
-
Mount the tissue/membrane on the substrate holder of the texture analyzer.
-
-
Sample Preparation:
-
Apply a defined amount of the formulation onto the probe of the texture analyzer.
-
-
Measurement:
-
Bring the probe with the formulation into contact with the mucosal substrate with a defined contact force for a specific contact time.
-
Withdraw the probe at a constant speed.
-
Measure the force required to detach the formulation from the substrate (force of detachment) and the work of adhesion (area under the force-distance curve).
-
-
Data Analysis:
-
Compare the mucoadhesive strength of different formulations based on the force of detachment and work of adhesion.
-
Stability Studies
Objective: To evaluate the physical and chemical stability of the formulation under different storage conditions to determine its shelf life.
Protocol:
-
Storage Conditions (as per ICH Q1A(R2) guidelines):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Parameters to be Evaluated:
-
Physical: Appearance, pH, viscosity (for gels), particle size and PDI (for nanoparticles/microparticles), resuspendability.
-
Chemical: Drug content (assay), presence of degradation products.
-
Microbiological: Sterility testing.
-
-
Data Analysis:
-
Analyze the data at each time point to identify any significant changes from the initial values.
-
Use the data to establish a shelf life for the product.
-
Conclusion
The development of sustained-release formulations for this compound Maleate presents a significant advancement in the management of glaucoma. In-situ gels, nanoparticles, microparticles, and ocular mini-tablets have all demonstrated the potential to prolong drug release, which can lead to improved therapeutic outcomes and patient compliance. The data and protocols presented in this document provide a valuable resource for researchers and drug development professionals working in this field. Further optimization and in-vivo studies are necessary to translate these promising formulations into clinically effective products.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound Maleate in Situ Ophthalmic Mucoadhesive-Thermosensitive Gel: Development and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Formulation and In-vitro Characterization of Sustained Release Matrix Type Ocular this compound Maleate Mini-Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and In-vitro Characterization of Sustained Release Matrix Type Ocular this compound Maleate Mini-Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for Timolol-Loaded Nanoparticles in Enhanced Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of timolol-loaded nanoparticles for enhanced ocular drug delivery, specifically in the context of glaucoma management. The use of nanoparticle-based systems aims to overcome the limitations of conventional eye drop formulations, such as poor bioavailability and the need for frequent administration. By encapsulating this compound, a non-selective beta-adrenergic blocker, within nanoparticles, it is possible to achieve sustained drug release, improve corneal penetration, and enhance therapeutic efficacy.[1][2][3]
Rationale for Nanoparticle-Based this compound Delivery
Conventional this compound eye drops suffer from rapid nasolacrimal drainage and poor corneal permeability, leading to low bioavailability (less than 5% for hydrophilic drugs) and systemic side effects.[1] Nanoparticles, due to their small size and large surface area, can bypass biological barriers and provide direct access to target cells.[1] Various polymeric and lipid-based nanoparticles have been explored to encapsulate this compound, offering advantages such as:
-
Sustained Drug Release: Nanoparticle formulations can provide a prolonged release of this compound, reducing the frequency of administration and improving patient compliance.[4][5][6]
-
Enhanced Bioavailability: Mucoadhesive properties of certain polymers like chitosan can prolong the precorneal residence time, leading to increased drug absorption.[7][8]
-
Improved Corneal Penetration: Nanocarriers can facilitate the transport of this compound across the corneal epithelium.[6][9]
-
Reduced Systemic Side Effects: By localizing drug delivery to the eye, systemic absorption and associated cardiovascular and respiratory side effects can be minimized.[1]
Data Presentation: Comparative Analysis of this compound-Loaded Nanoparticle Formulations
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies and their key characteristics.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate (NaTPP) | Ionic Gelation | 190.9 | - | - | 75.34 ± 0.17 | - | [2] |
| Galactosylated Chitosan Nanoparticles | Galactosylated Chitosan | - | 213.3 ± 6.83 | - | - | 38.58 ± 1.31 | 17.72 ± 0.28 | [6][9] |
| Gellan Gum Nanoparticles | Gellan Gum, Aluminum Chloride | Ionic Gelation | 135.2 - 1519 | - | - | 20.51 - 78.56 | - | [5] |
| Solid Lipid Nanoparticles (SLNs) | Various (e.g., Compritol 888 ATO) | Melt Emulsification & Homogenization | 42.9 ± 0.3 - 47.2 ± 0.3 | Low | - | > 44 | - | [4] |
| Nanostructured Lipid Carriers (NLCs) | - | Melt Emulsification | 110.36 ± 0.47 | 0.24 ± 0.00 | - | 77.12 ± 0.64 (TM) | 0.360 ± 0.01 (TM) | [10] |
| Chitosan/Sodium Alginate Nanoparticles | Chitosan, Sodium Alginate, Calcium Chloride | Ionic Gelation | 200.47 ± 4.20 | 0.27 ± 0.0154 | -5.68 ± 1.80 | 35.23 ± 4.55 | - | [11] |
TM = this compound Maleate
Table 2: In Vitro Drug Release and Permeation of this compound-Loaded Nanoparticles
| Nanoparticle Type | Release Duration | Cumulative Release (%) | Permeation Enhancement (vs. Solution) | Kinetic Model | Reference |
| Chitosan Nanoparticles | 12 hours | 49.11 ± 0.49 | - | - | [2] |
| Gellan Gum Nanoparticles | 12 hours | 62.11 | 1.9-fold higher uptake by goat cornea | Korsmeyer-Peppas | [5] |
| Chitosan-Poly(acrylic acid) Nanoparticles | 12 hours | 63 | - | - | [8] |
| Nanostructured Lipid Carriers (NLCs) | 24 hours | 72.29 ± 5.90 | Enhanced permeation | - | [10] |
| PLGA/PLA Microspheres | 107 days | >90 | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (NaTPP) as a cross-linking agent.[2][13]
Materials:
-
Chitosan (low molecular weight)
-
This compound Maleate
-
Sodium Tripolyphosphate (NaTPP)
-
Acetic Acid (1% v/v)
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Syringe with a fine needle
Procedure:
-
Chitosan Solution Preparation: Dissolve a specific amount of chitosan (e.g., 0.1% w/v) in 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
This compound Maleate Incorporation: Add this compound Maleate to the chitosan solution and stir until completely dissolved.
-
NaTPP Solution Preparation: Prepare an aqueous solution of NaTPP (e.g., 0.1% w/v).
-
Nanoparticle Formation: Add the NaTPP solution dropwise to the chitosan-timolol solution under constant magnetic stirring at room temperature. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Stirring: Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation and stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unreacted reagents.
-
Resuspension: Resuspend the washed nanoparticles in a suitable medium for further characterization or formulation.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Melt Emulsification and High-Pressure Homogenization
This protocol outlines the fabrication of SLNs containing this compound using a melt emulsification technique followed by high-pressure homogenization.[4]
Materials:
-
Solid Lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
This compound Maleate
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized Water
Equipment:
-
Water bath
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it above its melting point in a water bath.
-
Drug Incorporation: Disperse or dissolve this compound Maleate in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a specific pressure and temperature above the lipid's melting point.
-
Nanoparticle Solidification: Cool down the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Characterization of this compound-Loaded Nanoparticles
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles.
-
Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry for zeta potential.
-
Procedure: Dilute the nanoparticle suspension with an appropriate medium (e.g., deionized water or buffer) and analyze using a Zetasizer or similar instrument.
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL) These measurements determine the amount of drug successfully incorporated into the nanoparticles.
-
Method: Indirect or direct method.
-
Indirect Method: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Measure the concentration of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Direct Method: Disrupt a known amount of nanoparticles using a suitable solvent to release the encapsulated drug. Measure the total drug concentration.
-
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
3.3.3. In Vitro Drug Release Study This study evaluates the rate and extent of drug release from the nanoparticles over time.
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., simulated tear fluid, phosphate-buffered saline) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Signaling Pathway and Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist. Its primary mechanism of action in the eye is to reduce intraocular pressure (IOP) by decreasing the production of aqueous humor in the ciliary body.[1]
Conclusion
This compound-loaded nanoparticles represent a promising strategy for improving the management of glaucoma. By offering sustained drug release and enhanced ocular bioavailability, these advanced drug delivery systems have the potential to improve therapeutic outcomes and patient compliance. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals working in this field. Further research and clinical evaluation are warranted to translate these promising preclinical findings into clinically available treatments.
References
- 1. Nanotechnology for Medical and Surgical Glaucoma Therapy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound Maleate Loaded Chitosan Nanoparticles For Improved Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained release and permeation of this compound from surface-modified solid lipid nanoparticles through bioengineered human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Development of this compound-Loaded Galactosylated Chitosan Nanoparticles and Evaluation of Their Potential for Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and Characterization of this compound Maleate and Brinzolamide Loaded Nanostructured Lipid Carrier System for Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing Timolol's Impact on Corneal Wound Healing In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Timolol, a non-selective β-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma, primarily by reducing intraocular pressure.[1] Its widespread and long-term use necessitates a thorough understanding of its effects on the ocular surface. The cornea, a transparent barrier essential for vision, possesses a remarkable capacity for self-repair. This process of wound healing involves a coordinated sequence of cell migration, proliferation, and differentiation. Investigating the impact of topical ophthalmic drugs like this compound on these cellular processes is crucial for optimizing patient outcomes and developing safer therapeutic formulations.
The in vitro assessment of this compound's effect on corneal wound healing has yielded conflicting results. Some studies suggest that β-blockers can delay or impair the healing process, while others indicate a neutral or even beneficial effect.[2] This discrepancy may be partly attributed to the presence of preservatives, such as benzalkonium chloride (BAC), in many commercial this compound formulations. BAC is known to be cytotoxic to corneal epithelial cells and can confound the intrinsic effects of this compound itself. Therefore, in vitro models provide a controlled environment to dissect the specific actions of this compound on corneal epithelial cells, independent of preservatives and other in vivo complexities.
Mechanism of Action in Corneal Healing
The prevailing hypothesis for this compound's influence on corneal wound healing centers on its interaction with β2-adrenergic receptors (β2-AR) present on corneal epithelial cells. Endogenous catecholamines, like epinephrine, can bind to these receptors, activating downstream signaling pathways that modulate cell behavior.
Evidence suggests that the activation of β2-AR by agonists delays corneal epithelial cell migration. Conversely, antagonists like this compound block these receptors, which can lead to an acceleration of cell migration and wound closure.[3] This effect is believed to be mediated through the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell motility. By blocking the β2-AR, this compound appears to promote the phosphorylation and activation of ERK, thereby enhancing the migratory capacity of corneal epithelial cells. However, the impact on cell proliferation is less clear, with some studies indicating that clinical concentrations of this compound may reduce cell viability and proliferation, especially in preserved formulations.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human corneal epithelial cells (HCECs) as reported in in vitro studies.
Table 1: Effect of this compound on Corneal Epithelial Cell Migration
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Single-Cell Migratory Speed | Adult Human Corneal Epithelial (AHCE) Cells | 20 µM | 60% increase compared to control | [5] |
| Scratch Wound Healing | Adult Human Corneal Epithelial (AHCE) Cells | 20 µM | Complete wound closure by 20 hours (vs. 60% in control) | [5] |
| ERK Phosphorylation | Adult Human Corneal Epithelial (AHCE) Cells | 20 µM | 10-fold increase compared to basal levels | [5] |
Table 2: Effect of this compound Formulations on Corneal Epithelial Cell Viability (MTT Assay)
| Formulation | Cell Model | Exposure Time | Cell Viability (% of Control) | Reference |
| Timoptol® (0.5% this compound with BAC) | 3D Human Corneal Epithelium | 72 hours (repeated application) | < 10% | [6] |
| Timolabak® (0.5% this compound, preservative-free) | 3D Human Corneal Epithelium | 72 hours (repeated application) | > 80% | [5][6] |
| Pure this compound Maleate | Immortalized Human Corneal Epithelial Cells | 16 hours | Dose-dependent decrease in viability | |
| 0.5% this compound | Immortalized Human Meibomian Gland Epithelial Cells | 24 hours | Significant decrease in proliferation/survival |
Note: Cell viability assays are often used as an indicator of cell proliferation and cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Scratch Wound Healing Assay
This protocol is designed to assess the effect of this compound on the collective migration of a confluent monolayer of Human Corneal Epithelial Cells (HCECs).
Materials:
-
Immortalized or primary HCECs
-
Complete corneal epithelial cell growth medium
-
Serum-free corneal epithelial cell growth medium
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile 200 µL pipette tips or a specialized wound-making tool
-
Phosphate-Buffered Saline (PBS)
-
Preservative-free this compound Maleate solutions (various concentrations)
-
Vehicle control (e.g., sterile PBS or saline)
-
Positive control (optional, e.g., Epidermal Growth Factor, EGF)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HCECs into multi-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with a serum-free medium for 12-24 hours. This minimizes the influence of proliferation on wound closure, isolating the effect on cell migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with a fresh, serum-free medium containing the desired concentration of preservative-free this compound, vehicle control, or positive control.
-
Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch wound in each well using an inverted microscope (e.g., at 4x or 10x magnification). Mark the plate to ensure images are taken from the same position at each time point.
-
Incubation and Monitoring: Return the plate to a 37°C, 5% CO2 incubator. Capture images of the same wound areas at regular intervals (e.g., 4, 8, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0.
Wound Closure (%) = [(Area at T0 - Area at Tx) / Area at T0] * 100
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
HCECs
-
Complete corneal epithelial cell growth medium
-
96-well culture plates
-
Preservative-free this compound Maleate solutions (various concentrations)
-
Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCECs into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of preservative-free this compound or vehicle control.
-
Incubation with Treatment: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
Visualizations
Signaling Pathway
Caption: this compound blocks β2-AR, promoting ERK phosphorylation and cell migration.
Experimental Workflow
Caption: Workflow for the in vitro scratch wound healing assay.
References
- 1. longdom.org [longdom.org]
- 2. Corneal epithelial deficiency induced by the use of beta-blocker eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Influence of pilocarpine and this compound on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pure Glaucoma Drugs Are Toxic to Immortalized Human Corneal Epithelial Cells, but They Do Not Destabilize Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Timolol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol is a non-selective beta-adrenergic receptor antagonist widely utilized in the treatment of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[1][3][4] However, emerging research indicates that this compound's effects extend beyond IOP reduction, influencing gene expression in various ocular tissues, particularly the trabecular meshwork. These changes in gene expression can impact cellular processes such as extracellular matrix remodeling, cell signaling, and inflammatory responses. Understanding these molecular changes is crucial for elucidating the full therapeutic and potential off-target effects of this compound, thereby aiding in the development of more targeted glaucoma therapies.
This document provides a detailed overview of the gene expression changes induced by this compound treatment, presents key signaling pathways affected, and offers comprehensive protocols for conducting similar gene expression analyses.
Data Presentation: Quantitative Gene Expression Analysis
RNA sequencing (RNA-seq) of human trabecular endothelial cells treated with this compound has revealed significant changes in gene expression. A total of 2,105 genes were found to be significantly upregulated and 2,125 genes were downregulated.[5] The following tables summarize the most significantly altered genes, providing a quantitative overview of this compound's impact on the transcriptome of these cells.
Table 1: Top 10 Upregulated Genes in Human Trabecular Endothelial Cells Following this compound Treatment [5]
| Gene Symbol | Gene Name | Fold Change |
| VGF | VGF nerve growth factor inducible | 388 |
| AREG | Amphiregulin | 333 |
| MMP1 | Matrix Metallopeptidase 1 | Increased |
| MMP2 | Matrix Metallopeptidase 2 | Increased |
| MMP3 | Matrix Metallopeptidase 3 | Increased |
| MMP10 | Matrix Metallopeptidase 10 | Increased |
| MMP12 | Matrix Metallopeptidase 12 | Increased |
| MMP14 | Matrix Metallopeptidase 14 | Increased |
| GPER1 | G Protein-Coupled Estrogen Receptor 1 | Enriched in Pathways |
| PDE4B | Phosphodiesterase 4B | Enriched in Pathways |
Table 2: Top 10 Downregulated Genes in Human Trabecular Endothelial Cells Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change |
| Specific downregulated gene data was not detailed in the provided search results. |
Signaling Pathways and Experimental Workflows
The gene expression changes induced by this compound implicate several key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and the general workflow for gene expression analysis.
Signaling Pathways Affected by this compound
This compound, as a non-selective beta-adrenergic antagonist, primarily functions by blocking beta-adrenergic receptors.[1] This action reduces aqueous humor production.[1][3] The downstream effects on gene expression appear to involve a complex interplay of various signaling cascades.
Caption: this compound's primary mechanism of action.
The upregulation of various Matrix Metalloproteinases (MMPs) suggests an impact on extracellular matrix remodeling.[5] MMPs are activated through a "cysteine switch" mechanism, which can be initiated by other proteases or oxidative stress.[6]
Caption: MMP activation pathway influenced by this compound.
Gene ontology enrichment analysis has also pointed to the involvement of pathways that include G Protein-Coupled Estrogen Receptor 1 (GPER1) and Phosphodiesterase 4B (PDE4B).[7]
Caption: GPER1 signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Laboratory and clinical studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaucoma - Wikipedia [en.wikipedia.org]
- 5. Reactome | GPER1 signaling [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Timolol Resistance in Long-Term Glaucoma Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating timolol resistance in long-term glaucoma treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms thought to underlie this compound resistance in long-term glaucoma treatment?
A1: this compound resistance, often observed as a gradual loss of intraocular pressure (IOP) lowering efficacy over time, is a multifactorial phenomenon. The primary mechanisms include:
-
Beta-2 Adrenergic Receptor (β2-AR) Desensitization: Chronic exposure to this compound, a β-AR antagonist, can lead to a compensatory downregulation and desensitization of β2-ARs in the ciliary body and trabecular meshwork. This involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, leading to receptor internalization and reduced signaling.
-
Alterations in Aqueous Humor Dynamics: Long-term suppression of aqueous humor production by this compound may lead to secondary changes in the trabecular meshwork, potentially affecting outflow facility.[1][2][3]
-
Changes in the Extracellular Matrix (ECM): Altered activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in the trabecular meshwork can remodel the ECM, potentially increasing outflow resistance over time.
-
Genetic Factors: Polymorphisms in genes encoding β-adrenergic receptors (e.g., ADRB1, ADRB2) and drug-metabolizing enzymes (e.g., CYP2D6) can influence an individual's response to this compound and predisposition to developing resistance.
Q2: What are the most common in vitro and in vivo models to study this compound resistance?
A2: Several models are utilized to investigate this compound resistance:
-
In Vitro Models:
-
Primary or Immortalized Human Trabecular Meshwork (HTM) Cells: These are the most relevant cell types for studying the direct effects of this compound on the conventional outflow pathway.[4][5][6][7][8] Long-term culture of HTM cells with this compound can be used to induce a resistant phenotype.
-
Non-pigmented Ciliary Epithelial (NPCE) Cells: These cells are responsible for aqueous humor production and are a primary target of this compound. They are used to study β2-AR desensitization and its impact on aqueous humor dynamics.
-
-
In Vivo Models:
-
Rodent Models of Ocular Hypertension: Rats and mice are commonly used due to their cost-effectiveness and the availability of genetic models.[9][10][11] Ocular hypertension can be induced by methods such as intracameral injection of microbeads or hypertonic saline injections into episcleral veins.[11] These models can then be treated long-term with this compound to study the development of resistance.
-
Rabbit Models: Rabbits have larger eyes, which facilitates certain experimental procedures. However, it's important to note that the response of rabbits to some glaucoma medications, like latanoprost, can differ from humans.[9]
-
Non-Human Primate Models: Monkeys are considered the most translatable model to human glaucoma due to anatomical and physiological similarities.[9][11] Laser-induced ocular hypertension is a common method to create glaucoma models in monkeys.[11]
-
Q3: How can I confirm that my cell or animal model has developed this compound resistance?
A3: Confirmation of this compound resistance requires a multi-pronged approach:
-
Functional Assessment:
-
In Vitro: Reduced ability of this compound to decrease isoproterenol-stimulated cyclic AMP (cAMP) production in cultured cells.
-
In Vivo: Lack of a significant reduction in intraocular pressure (IOP) following topical this compound administration in an animal model that previously responded.
-
-
Molecular Assessment:
-
Receptor Expression: Decreased expression of β2-adrenergic receptors at the protein (Western Blot, Immunohistochemistry) or mRNA (qPCR) level.
-
Receptor Localization: Increased internalization of β2-ARs, which can be visualized using immunofluorescence or cell surface biotinylation assays.
-
Downstream Signaling: Reduced adenylyl cyclase activity in response to β-agonist stimulation in the presence of this compound.
-
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cAMP assay results. | - Inconsistent cell seeding density.- Pipetting errors.- Cell stress or over-confluency.- Inconsistent incubation times. | - Ensure uniform cell seeding and create a cell suspension to dispense rather than trypsinizing individual wells.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Culture cells to a consistent confluency (e.g., 80-90%) and handle them gently.- Use a multi-channel pipette or automated liquid handler for simultaneous reagent addition. |
| No significant decrease in β2-AR expression after long-term this compound treatment. | - Insufficient duration or concentration of this compound treatment.- Cell line is inherently resistant.- Inefficient protein extraction or degradation. | - Perform a time-course and dose-response experiment to determine optimal conditions for inducing resistance.- Verify the expression of β2-ARs in your baseline cells.- Use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice. |
| Difficulty in culturing primary human trabecular meshwork (HTM) cells. | - Poor tissue quality.- Contamination.- Fibroblast overgrowth. | - Obtain donor tissue from a reputable eye bank and process it promptly.- Maintain strict aseptic technique and use antibiotics/antimycotics in the initial culture phase.- Use differential trypsinization to selectively remove fibroblasts.[8] |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IOP measurements in rodent models. | - Animal stress during measurement.- Improper tonometer calibration or use.- Diurnal variation in IOP. | - Acclimate animals to the measurement procedure to reduce stress.- Ensure the tonometer is calibrated daily and used correctly by trained personnel.- Perform IOP measurements at the same time each day. |
| Failure to induce sustained ocular hypertension in an animal model. | - Incomplete occlusion of the trabecular meshwork (microbead model).- Regeneration of episcleral veins (cauterization model).- Insufficient laser energy (laser photocoagulation model). | - Ensure proper injection technique and sufficient microbead concentration.- Optimize the cauterization procedure to ensure complete vessel closure.- Adjust laser parameters (power, duration, number of spots) based on pilot studies. |
| High mortality or systemic side effects in animals treated with this compound. | - Systemic absorption of topical this compound.- Pre-existing health conditions in the animals. | - Apply gentle pressure to the lacrimal sac for a minute after eye drop instillation to minimize systemic absorption.- Use the lowest effective concentration of this compound.- Ensure animals are healthy and free from underlying cardiovascular or respiratory conditions before starting the experiment. |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Human Trabecular Meshwork (HTM) Cells
Objective: To develop an in vitro model of this compound resistance by chronically exposing HTM cells to this compound.
Methodology:
-
Cell Culture:
-
This compound Treatment:
-
Prepare a stock solution of this compound maleate in sterile PBS.
-
Treat cells with a physiologically relevant concentration of this compound (e.g., 10 µM) in culture media. Include a vehicle-treated control group (PBS).
-
Replace the media with fresh this compound-containing or vehicle media every 2-3 days.
-
Continue treatment for an extended period (e.g., 2-4 weeks) to induce a resistant phenotype.
-
-
Confirmation of Resistance (Functional Assay):
-
After the chronic treatment period, wash the cells with PBS and incubate in serum-free media for 24 hours.
-
Pre-treat the cells with this compound (10 µM) or vehicle for 30 minutes.
-
Stimulate the cells with the β-agonist isoproterenol (e.g., 1 µM) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
This compound-resistant cells will show a significantly blunted ability of this compound to inhibit isoproterenol-induced cAMP production compared to vehicle-treated control cells.
-
-
Confirmation of Resistance (Molecular Assays):
-
Western Blot for β2-AR: Lyse a parallel set of chronically treated cells and perform Western blot analysis to assess the total protein expression of β2-AR. A decrease in β2-AR expression in this compound-treated cells is indicative of resistance.
-
Cell Surface Biotinylation: To assess receptor internalization, perform cell surface biotinylation followed by streptavidin pull-down and Western blotting for β2-AR. A decrease in cell surface β2-AR in this compound-treated cells suggests increased internalization.
-
Protocol 2: Assessment of Matrix Metalloproteinase (MMP) Activity in Aqueous Humor
Objective: To measure the activity of MMP-2 and MMP-9 in aqueous humor samples from an animal model of glaucoma.
Methodology:
-
Sample Collection:
-
Collect aqueous humor from the anterior chamber of anesthetized animals using a 30-gauge needle.
-
Immediately place the samples on ice and store at -80°C until analysis.
-
-
Gelatin Zymography:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[12][13][14][15]
-
Normalize aqueous humor samples for total protein concentration using a BCA or Bradford assay.
-
Mix the samples with non-reducing sample buffer and load onto the gel without boiling.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel overnight at 37°C in a developing buffer containing CaCl2 and ZnCl2.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Areas of MMP activity will appear as clear bands on a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.[16]
-
Quantify band intensity using densitometry software.
-
Visualizations
Caption: Signaling pathway of β2-adrenergic receptor and mechanisms of desensitization.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-adrenergic blocker therapy and the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and in Vivo Experimental Studies on Trabecular Meshwork Degeneration Induced by Benzalkonium Chloride (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. escholarship.org [escholarship.org]
- 8. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Topically administered this compound and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Gelatin zymography protocol | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reducing Systemic Side Effects of Topical Timolol Application
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the systemic side effects of topical Timolol application.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects of topical this compound application?
A1: Topical this compound, a non-selective beta-adrenergic antagonist, can be absorbed systemically and may cause cardiovascular effects such as bradycardia (slow heart rate), hypotension (low blood pressure), and congestive heart failure.[1] Respiratory side effects, particularly bronchospasm in patients with asthma or chronic obstructive pulmonary disease (COPD), are also a significant concern.[2] Central nervous system effects like fatigue, confusion, and depression have also been reported.[3]
Q2: How does topical this compound lead to systemic side effects?
A2: When administered as an eye drop, a significant portion of the drug does not penetrate the cornea but is drained through the nasolacrimal duct into the nasal cavity. From the nasal mucosa, it is rapidly absorbed into the systemic circulation, bypassing the first-pass metabolism in the liver that would typically reduce its concentration.[4] This direct entry into the bloodstream can lead to unintended effects on various organs.
Q3: What is the underlying mechanism of this compound's systemic side effects?
A3: this compound blocks beta-1 and beta-2 adrenergic receptors.[5]
-
Cardiovascular Effects: Blockade of beta-1 adrenergic receptors in the heart decreases heart rate and cardiac contractility.[5][6]
-
Respiratory Effects: Inhibition of beta-2 adrenergic receptors in the bronchial smooth muscle can lead to bronchoconstriction, which is particularly dangerous for individuals with respiratory conditions like asthma.[2][5]
Q4: What are the main strategies to reduce the systemic absorption of topical this compound?
A4: The primary strategies focus on increasing the ocular bioavailability and residence time of this compound, thereby reducing the amount of drug available for systemic absorption. These strategies include:
-
Simple Physical Interventions: Techniques like nasolacrimal occlusion and the tissue press method physically block the drainage of the eye drop into the nasolacrimal duct.
-
Advanced Formulation Strategies:
-
Viscosity Enhancers: Gel-forming solutions increase the contact time of the drug with the ocular surface.
-
Prodrugs: Chemically modified, inactive forms of this compound with enhanced corneal penetration are designed to convert to the active drug within the eye.[7]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its penetration through the cornea and provide a sustained release, reducing the concentration gradient driving systemic absorption.
-
Troubleshooting Guides
Nanoparticle Formulation (Ionic Gelation Method)
Q: My this compound-loaded chitosan nanoparticles have a large particle size and high polydispersity index (PDI). What could be the cause?
A:
-
Cause: The concentration of chitosan and the cross-linking agent (e.g., sodium tripolyphosphate - TPP) are critical. A high concentration of either can lead to larger, more aggregated particles. The stirring speed during the addition of the cross-linker also plays a role; inadequate mixing can result in localized high concentrations and aggregation.
-
Solution:
-
Optimize the concentrations of chitosan and TPP. Start with a lower concentration of chitosan (e.g., 1 mg/mL) and TPP (e.g., 1 mg/mL).[8]
-
Ensure a constant and adequate stirring speed (e.g., 1000 rpm) during the dropwise addition of the TPP solution to the chitosan solution.[8]
-
Control the pH of the chitosan solution (typically around 4.5-5.5) to ensure proper protonation of the amine groups, which is essential for the ionic interaction with TPP.
-
Q: The encapsulation efficiency of this compound in my nanoparticles is low. How can I improve it?
A:
-
Cause: The interaction between the drug and the polymer is crucial for high encapsulation efficiency. The solubility of this compound and its charge at the formulation pH can affect its incorporation into the chitosan nanoparticles.
-
Solution:
-
Adjust the pH of the this compound solution to be compatible with the chitosan solution.
-
Investigate different ratios of drug to polymer. Increasing the polymer concentration relative to the drug may improve encapsulation, but this needs to be balanced with the desired particle size.
-
Consider using a different polymer or a combination of polymers that may have a stronger affinity for this compound.
-
Prodrug Synthesis (O-acyl this compound)
Q: The yield of my O-acyl this compound prodrug is low. What are the common reasons?
A:
-
Cause: Incomplete reaction or side reactions can lead to low yields. The purity of the starting materials, the choice of solvent, and the reaction conditions (temperature, time) are critical. The presence of water can hydrolyze the acylating agent.
-
Solution:
-
Ensure all reactants and solvents are anhydrous.
-
Use a suitable base (e.g., pyridine, triethylamine) to neutralize the acid byproduct of the acylation reaction.
-
Optimize the reaction temperature and time. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purify the product using appropriate techniques like column chromatography to remove unreacted starting materials and byproducts.
-
Q: I am having difficulty with the purification of the this compound prodrug. What should I do?
A:
-
Cause: The polarity of the prodrug might be very similar to that of the starting material (this compound) or byproducts, making separation by chromatography challenging.
-
Solution:
-
Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.
-
Consider alternative purification methods such as recrystallization if the product is a solid.
-
Ensure complete removal of the base used in the reaction during the work-up, as it can interfere with chromatography.
-
Experimental Protocols
Protocol 1: Nasolacrimal Occlusion and Tissue Press Method
Objective: To reduce the systemic absorption of topically applied this compound through simple physical maneuvers.
Materials:
-
This compound ophthalmic solution
-
Clean tissues
Methodology for Nasolacrimal Occlusion:
-
Wash hands thoroughly.
-
Instill one drop of this compound ophthalmic solution into the conjunctival sac of the eye.
-
Immediately after instillation, gently close the eyelids.
-
Apply firm but gentle pressure with the index finger to the inner corner of the eye (over the lacrimal sac) for 2 to 5 minutes.[9] This blocks the puncta and prevents the solution from draining into the nasolacrimal duct.
-
Avoid blinking or squeezing the eyelids during this period.
Methodology for Tissue Press Method:
-
Wash hands thoroughly.
-
Instill one drop of this compound ophthalmic solution into the conjunctival sac of the eye.
-
Immediately after instillation, close the eyes.
-
Gently place a balled-up clean tissue on the closed eyelid at the inner corner of the eye for 1-2 seconds to absorb any excess solution at the lid margins.[10]
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation
Objective: To formulate this compound within chitosan nanoparticles to enhance ocular delivery and reduce systemic absorption.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound maleate
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.[8]
-
Preparation of TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.[8]
-
Preparation of this compound Maleate Solution: Dissolve this compound maleate in deionized water to the desired concentration.
-
Nanoparticle Formation: a. Add the this compound maleate solution to the chitosan solution and stir for 30 minutes. b. Place the chitosan-Timolol solution on a magnetic stirrer at a constant speed (e.g., 1000 rpm).[8] c. Add the TPP solution dropwise to the chitosan-Timolol solution at a constant rate. d. Continue stirring for 30-60 minutes at room temperature to allow for the formation of nanoparticles. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Purification: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Synthesis of O-butyryl this compound Prodrug
Objective: To synthesize a lipophilic prodrug of this compound to improve its corneal penetration.
Materials:
-
This compound (free base)
-
Butyryl chloride or butyric anhydride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Methodology:
-
Dissolve this compound (free base) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine or triethylamine to the solution (typically 1.1 to 1.5 equivalents).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add butyryl chloride or butyric anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: a. Quench the reaction by adding water or a saturated solution of sodium bicarbonate. b. Separate the organic layer. c. Wash the organic layer sequentially with water, dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure O-butyryl this compound.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
Table 1: Comparison of Peak Plasma this compound Concentrations (Cmax) after Topical Administration of Different Formulations.
| Formulation | Concentration | Cmax (ng/mL) | Reference |
| This compound Aqueous Solution | 0.5% | ~0.5 - 0.95 | [11][12] |
| This compound Gel-Forming Solution | 0.5% | <0.3 - 0.49 | [11][12] |
| This compound Gel | 0.1% | Reduced by ~90% compared to 0.5% solution | [4] |
| This compound Gel | 0.5% | Lower than 0.5% aqueous solution | [4] |
Table 2: Comparison of Systemic Exposure (AUC) after Topical Administration of Different this compound Formulations.
| Formulation | Concentration | AUC | Reference |
| This compound Aqueous Solution | 0.5% | - | [4] |
| This compound Gel | 0.1% | Reduced by 93-98% compared to 0.5% formulations | [4] |
| This compound Gel | 0.5% | 15- to 38-fold higher than 0.1% gel | [4] |
Table 3: Preclinical Pharmacokinetic Data of this compound Prodrugs in Rabbits.
| Prodrug | Change in Aqueous Humor Concentration | Change in Plasma this compound Concentration | Reference |
| O-acetyl, propionyl, butyryl, pivalyl esters | Four- to six-fold increase | Unaltered or slightly reduced | |
| o-Butyryl this compound (with reduced volume) | Same as higher dose of this compound | Nine-fold reduction |
Visualizations
Caption: Systemic absorption and signaling pathway of topical this compound.
Caption: Experimental workflow for this compound nanoparticle preparation.
Caption: Strategies to reduce systemic absorption of topical this compound.
References
- 1. CN106619573A - this compound maleate cubic liquid crystal nanoparticle eye drops and preparation method thereof - Google Patents [patents.google.com]
- 2. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma levels and systemic safety of 0.1% unpreserved this compound maleate gel, 0.5% this compound aqueous solution and 0.5% this compound maleate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative effectiveness of prodrug and viscous solution approaches in maximizing the ratio of ocular to systemic absorption of topically applied this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma this compound concentrations of this compound maleate: this compound gel-forming solution (TIMOPTIC-XE) once daily versus this compound maleate ophthalmic solution twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Enhancing Timolol Eye Drop Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the bioavailability of Timolol eye drops.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the bioavailability of conventional this compound eye drops?
Conventional this compound eye drops exhibit low bioavailability, with typically less than 5% of the administered dose penetrating the cornea. This is primarily due to rapid precorneal elimination mechanisms, including nasolacrimal drainage, tear turnover, and blinking reflexes. The short residence time of the drug on the ocular surface significantly limits its absorption.
Q2: What are the main strategies to improve the ocular bioavailability of this compound?
Several advanced drug delivery strategies are employed to enhance the bioavailability of this compound eye drops. These include:
-
In-situ Gelling Systems: These formulations are administered as a liquid and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., temperature, pH, ions in tear fluid). This increases the viscosity and precorneal residence time of the formulation.
-
Mucoadhesive Formulations: These formulations contain polymers that adhere to the mucin layer of the conjunctiva and cornea, prolonging the contact time of the drug with the ocular surface.
-
Nanoparticulate Systems: Encapsulating this compound in nanoparticles, such as those made from chitosan or gelatin, can protect the drug from rapid elimination and enhance its penetration through the corneal epithelium.[1]
-
Penetration Enhancers: The inclusion of certain excipients can reversibly alter the permeability of the corneal epithelium, facilitating the passage of this compound into the aqueous humor.
-
Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its corneal penetration. The prodrug is then converted back to the active this compound within the eye.
Q3: How does this compound reduce intraocular pressure (IOP)?
This compound is a non-selective beta-adrenergic antagonist. It lowers intraocular pressure by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye.[2][3] This blockage leads to a reduction in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[4][5] The decrease in aqueous humor inflow results in a lower overall intraocular pressure.
Troubleshooting Guides
In-Situ Gelling Systems
Problem: The in-situ gel formulation is too viscous to be administered as an eye drop.
-
Possible Cause: The concentration of the gelling agent (e.g., Poloxamer, Gellan Gum, Sodium Alginate) is too high.
-
Solution:
-
Reduce Polymer Concentration: Systematically decrease the concentration of the primary gelling agent in small increments and re-evaluate the viscosity.
-
Incorporate a Secondary, Less Viscous Polymer: For thermo-responsive gels, consider adjusting the ratio of different poloxamers (e.g., Poloxamer 407 and Poloxamer 188) to modulate the gelation temperature and viscosity.
-
Adjust pH: For pH-sensitive gels, ensure the formulation's pH is in a range that maintains a liquid state before instillation.
-
Problem: The formulation does not form a gel upon instillation or the gel is too weak.
-
Possible Cause:
-
Insufficient concentration of the gelling agent.
-
Incorrect pH or ion concentration in the simulated tear fluid used for in-vitro testing.
-
For thermo-responsive gels, the gelation temperature is above the ocular surface temperature (around 34-35°C).
-
-
Solution:
-
Increase Polymer Concentration: Gradually increase the concentration of the gelling agent.
-
Optimize Co-polymer Concentration: In combination systems (e.g., gellan gum with HPMC), adjust the concentration of the viscosity-enhancing co-polymer.
-
Verify Test Conditions: Ensure the pH and ionic composition of your simulated tear fluid are accurate for ion-activated systems. For thermo-responsive systems, confirm the temperature of your test environment.
-
Adjust Gelation Temperature: For poloxamer-based gels, increasing the concentration of Poloxamer 407 or decreasing the concentration of Poloxamer 188 can lower the gelation temperature.
-
Nanoparticle Formulations
Problem: The entrapment efficiency of this compound in the nanoparticles is low.
-
Possible Cause:
-
Suboptimal ratio of drug to polymer.
-
Inappropriate concentration of the cross-linking agent (e.g., sodium tripolyphosphate for chitosan nanoparticles).
-
Issues with the preparation method (e.g., stirring speed, temperature).
-
-
Solution:
-
Vary Drug-to-Polymer Ratio: Experiment with different ratios of this compound to the polymer (e.g., chitosan) to find the optimal loading capacity.
-
Optimize Cross-linker Concentration: A high concentration of the cross-linking agent can lead to excessive crosslinking and reduced pore size, hindering drug entrapment. Conversely, too little may result in incomplete nanoparticle formation. Perform a concentration optimization study.
-
Control Process Parameters: Standardize and optimize parameters like stirring speed, sonication time and power, and temperature during nanoparticle fabrication.
-
Problem: The nanoparticle suspension shows aggregation and instability.
-
Possible Cause:
-
Low zeta potential, leading to insufficient electrostatic repulsion between particles.
-
Inappropriate pH or ionic strength of the suspension medium.
-
-
Solution:
-
Increase Zeta Potential: For chitosan nanoparticles, a positive zeta potential is desirable for stability. Ensure the pH of the formulation is sufficiently below the pKa of chitosan (around 6.5) to maintain its positive charge.
-
Incorporate Stabilizers: Consider adding steric stabilizers, such as non-ionic surfactants (e.g., Poloxamer 188), to the formulation.
-
Control Ionic Strength: High concentrations of salts in the formulation can shield the surface charge and lead to aggregation. Use an appropriate buffer at a suitable concentration.
-
Data Presentation
Table 1: Performance of In-Situ Gelling Systems for this compound Delivery
| Formulation Type | Gelling Agent(s) | Key Finding | Reference |
| Thermo-responsive | Poloxamer 338, Poloxamer 188, Chitosan | 73.38% of this compound penetrated the cornea in 24 hours. | [6] |
| Thermo-responsive | Poloxamer 338, Poloxamer 188, CMC | 71.80% of this compound penetrated the cornea in 24 hours. | [6] |
| Ion-activated | Gellan Gum | Enhanced ocular bioavailability compared to conventional drops. | [7] |
| pH-triggered | Carbopol, Chitosan | Controlled release over 24 hours. |
Table 2: Characteristics and Performance of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Material | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |
| Chitosan Nanoparticles | Chitosan | 190.9 | 75.34 | Improved drug release for ocular treatment. | |
| Galactosylated Chitosan NPs | Galactosylated Chitosan | 213.3 ± 6.83 | 38.58 ± 1.31 | Better IOP lowering efficacy and prolonged working time compared to commercial eye drops. | [1] |
| Cationic Liposomes | Lipids | 214.5 ± 19.43 | 41.36 | Sustained release over 12 hours and prolonged IOP reduction. | [1] |
Table 3: Effect of Penetration Enhancers on this compound Permeability
| Penetration Enhancer | Concentration | Fold Increase in Apparent Permeability (Papp) | Reference |
| Sodium Deoxycholate | 0.05% | 1.88 | [8] |
| Poloxamer 188 | 1% | 1.55 | [8] |
| Chitosan-coated liposomes | - | 3.18 (relative to TM solution) | [9] |
| Uncoated liposomes | - | 1.88 (relative to TM solution) | [9] |
Experimental Protocols
In Vitro Transcorneal Permeation Study
Objective: To evaluate the permeation of this compound from a novel formulation across an excised cornea.
Apparatus: Franz diffusion cell.
Methodology:
-
Corneal Preparation:
-
Obtain fresh animal corneas (e.g., bovine, rabbit) from a local abattoir and transport them to the laboratory in cold, isotonic saline.
-
Carefully excise the cornea with a 2-3 mm rim of scleral tissue.
-
Rinse the cornea with isotonic saline.
-
-
Franz Cell Assembly:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a known volume of fresh, pre-warmed (37°C) simulated tear fluid. Ensure no air bubbles are trapped beneath the cornea.
-
Place a small magnetic stir bar in the receptor chamber and place the entire assembly on a magnetic stirrer to ensure uniform mixing.
-
-
Sample Application and Sampling:
-
Apply a precise amount of the this compound formulation to the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed simulated tear fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / C0 where C0 is the initial concentration of the drug in the donor chamber.
-
Rheological Characterization of In-Situ Gelling Systems
Objective: To determine the viscosity and gelation properties of the formulation.
Apparatus: Rheometer or viscometer.
Methodology:
-
Viscosity Measurement:
-
Place the liquid formulation in the sample holder of the rheometer/viscometer, maintained at a controlled temperature (e.g., 25°C for pre-instillation and 34°C for post-instillation simulation).
-
Measure the viscosity at varying shear rates to determine the flow behavior (Newtonian, pseudoplastic, etc.).
-
-
Determination of Gelation Temperature (for thermo-responsive gels):
-
Place the formulation in a test tube and immerse it in a temperature-controlled water bath.
-
Gradually increase the temperature of the water bath.
-
The gelation temperature is the point at which the formulation no longer flows when the test tube is inverted.
-
-
Determination of Gelling Capacity (for ion-activated gels):
-
Add a small volume of the formulation to a vial containing simulated tear fluid at 37°C.
-
Visually assess the time taken for gel formation and the stiffness of the resulting gel.
-
Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of nanoparticles.
Apparatus: Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation:
-
Disperse the nanoparticle formulation in an appropriate medium (e.g., deionized water) to a suitable concentration. The sample should be free of air bubbles and aggregates. Sonication may be used to break up loose agglomerates.
-
-
Particle Size Measurement:
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software calculates the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
-
Zeta Potential Measurement:
-
Place the diluted sample in a specialized zeta potential cell.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
The zeta potential is calculated from the electrophoretic mobility and is an indicator of the colloidal stability of the suspension.
-
Visualizations
References
- 1. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 2. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 3. Distribution and properties of beta-adrenergic receptors in human iris-ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Laboratory and clinical studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. IN-SITU OPHTHALMIC GEL OF this compound MALEATE: FORMULATION, RHEOLOGICAL STUDIES, IN-VITRO AND IN-VIVOEVALUATION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Topical Ocular Drug Delivery: The Impact of Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Timolol Dosage for Pediatric Glaucoma Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Timolol dosage in pediatric glaucoma experiments. Below are frequently asked questions, troubleshooting guides, data summaries, and detailed protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the established mechanism of action for this compound in reducing intraocular pressure (IOP)?
A1: this compound is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker.[1][2] In the eye, it primarily targets beta-2 adrenergic receptors located in the ciliary body.[1] By blocking these receptors, this compound inhibits the effects of catecholamines (like adrenaline and noradrenaline), which leads to a decrease in the production of aqueous humor.[1][3][4] This reduction in aqueous humor secretion is the primary mechanism by which this compound lowers intraocular pressure.[1][3][4]
Q2: What is a recommended starting dosage for this compound in pediatric subjects or relevant animal models?
A2: For pediatric patients, the typical initial dose is one drop of 0.25% this compound solution in the affected eye(s) twice daily.[5] If the clinical response is insufficient, the dosage may be increased to one drop of a 0.5% solution twice daily.[5][6] In a prospective trial, a 0.25% concentration was prescribed for children under two years old, while 0.5% was used for older children.[6] this compound is often considered a first-choice medical treatment for pediatric glaucoma.[7][8]
Q3: I am observing significant systemic side effects. What are the common adverse effects in pediatric models and how can they be minimized?
A3: Systemic absorption of topical this compound can lead to adverse effects, especially in infants and young children.[1][8] The most critical potential side effects are bradycardia (slowed heart rate), hypotension (low blood pressure), and bronchospasm or wheezing.[1][9][10][11][12] Other reported effects include sleep disturbances, fatigue, and hypoglycemia.[9][11] The risk of systemic absorption is higher in preterm infants and in cases where the treatment area is large or ulcerated.[10][13]
To minimize these effects:
-
Use the lowest effective concentration (e.g., start with 0.25%).
-
Apply gentle pressure to the lacrimal sac (nasolacrimal occlusion) for a minute after instillation to reduce systemic drainage.
-
Carefully monitor heart rate and respiratory status, especially when initiating treatment.
-
Use gel-forming solutions, which may reduce systemic absorption compared to standard aqueous solutions.[6]
Q4: My intraocular pressure (IOP) readings are highly variable and inconsistent. What are the potential causes and how can I troubleshoot this?
A4: IOP is not a static value; it fluctuates throughout a 24-hour cycle (diurnal fluctuation) and between visits (long-term fluctuation).[14][15] Inconsistent readings can be a significant experimental confounder.
Potential Causes:
-
Diurnal Rhythm: Peak IOP often occurs at night or in the early morning, outside of typical lab measurement hours.[15][16] A single measurement provides only a snapshot.[15]
-
Animal Handling and Anesthesia: Stress from restraint can alter IOP. Anesthetic agents can also influence readings.
-
Measurement Technique: Improper positioning of the tonometer or contact with the cornea can cause errors.
-
Subject's Body Position: IOP can increase by 3-4 mmHg when a subject is in a supine (lying down) position compared to sitting.[15]
Troubleshooting Steps:
-
Standardize Measurement Time: Perform all IOP measurements at the same time of day to minimize the effect of circadian rhythm.[17]
-
Acclimatize Animals: Allow animals to acclimate to the restraint device before taking measurements to reduce stress.[18]
-
Consistent Technique: Ensure the tonometer probe makes perpendicular contact with the central cornea.[19] Use a new, sterile probe for each animal.[20]
-
Masking: Whenever possible, the researcher measuring IOP should be masked to the treatment group to prevent bias.[17]
-
Multiple Readings: Take a series of measurements (e.g., six consecutive readings) and use the average for each eye.[19][20]
Q5: How should I prepare and store a this compound ophthalmic solution for a research study to ensure its stability?
A5: For research purposes, a sterile this compound maleate solution can be prepared. Typically, the drug is dissolved in a sterile saline or buffered solution. The pH should be adjusted to between 6.8 and 7.0 for stability and comfort.[21] The solution must be sterilized, often by filtering through a 0.22 µm filter into a sterile container.[21] Benzalkonium chloride (BKC) is a common preservative used in commercial formulations, but researchers should be aware that BKC itself can have deleterious effects on the ocular surface.[22] For acute or short-term studies, a preservative-free solution may be preferable. Store the solution protected from light at a controlled room temperature between 15°C to 25°C (59°F to 77°F) and do not freeze it.
Data Presentation
Table 1: Recommended this compound Dosages & Efficacy in Pediatric Glaucoma
| Parameter | Dosage / Value | Target Population | Source |
|---|---|---|---|
| Initial Dose | 1 drop of 0.25% solution, twice daily | General Pediatric | [5] |
| Titrated Dose | 1 drop of 0.5% solution, twice daily | If 0.25% is inadequate | [5] |
| Dose (by age) | 0.25% for < 2 years; 0.5% for > 2 years | Age-specific | [6] |
| Mean IOP Reduction | Approx. 5 mmHg (as monotherapy) | General Pediatric | [6] |
| Short-term Control | Approx. 75% of children achieve control | Monotherapy |[6] |
Table 2: Summary of Potential Systemic Side Effects of Topical this compound in Pediatrics
| System | Adverse Effect | Prevalence / Risk Factors | Source |
|---|---|---|---|
| Cardiovascular | Bradycardia (slow heart rate), Hypotension | Rare but clinically relevant. Higher risk in preterm infants. | [10][12][13] |
| Respiratory | Bronchospasm, Wheezing, Asthma Exacerbation | Rare but serious. Contraindicated in patients with asthma. | [10][11][12] |
| Neurological | Sleep disturbance, Fatigue, Weakness | Reported in a small number of cases. | [9][11] |
| Metabolic | Hypoglycemia | A potential risk, especially for infants. |[9][11] |
Experimental Protocols
Protocol: Non-invasive Intraocular Pressure (IOP) Measurement in Rodent Models
This protocol describes a standardized method for measuring IOP in mice or rats using a rebound tonometer (e.g., TonoLab, Icare TONOVET).
Materials:
-
Rebound Tonometer with sterile probes appropriate for the species.
-
Animal restraint device (e.g., soft plastic cone, custom restrainer).[18][19]
-
Heating pad to maintain animal body temperature (if anesthetized).
Procedure:
-
Preparation:
-
If performing measurements on conscious animals, gently place the animal in a soft cone and secure it in a custom restrainer to minimize movement and stress.[18] Allow the animal to acclimate for a few minutes.
-
If using anesthesia, administer the agent (e.g., ketamine/xylazine) and confirm the animal is unresponsive to a pedal withdrawal reflex before proceeding.[20] Place the animal on a heating pad.[20]
-
-
Tonometer Setup:
-
Load a new, sterile probe into the tonometer.[20] Using a new probe for each animal is critical to prevent cross-contamination.
-
Ensure the tonometer is calibrated and functioning according to the manufacturer's instructions.
-
-
Measurement:
-
Position the restrained animal securely on an adjustable platform.
-
Bring the tonometer tip to within 3-4 mm of the central cornea, ensuring the probe is perpendicular to the corneal surface.[19]
-
Press the measurement button. The device will make the probe gently contact the cornea and rebound. An audible beep typically indicates a successful reading.[20]
-
The tonometer will automatically take a series of six measurements and display the calculated average IOP.[20]
-
-
Data Recording:
-
Post-Measurement:
-
Carefully remove the animal from the restrainer and return it to its cage.
-
If anesthesia was used, monitor the animal until it has fully recovered.
-
Visualizations
Caption: Diagram 1: Signaling pathway for this compound's mechanism of action.
Caption: Diagram 2: Experimental workflow for a this compound dose-optimization study.
Caption: Diagram 3: Logical troubleshooting guide for inconsistent IOP results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mechanism of this compound in lowering intraocular pressure. In the normal eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Glaucoma: Medications - American Academy of Ophthalmology [aao.org]
- 7. The safety and efficacy of glaucoma medication in the pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Full evidence summary | Infantile haemangioma: topical this compound | Advice | NICE [nice.org.uk]
- 10. jcadonline.com [jcadonline.com]
- 11. Topical this compound maleate: An effectual and safe recourse for infantile hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcadonline.com [jcadonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Intraocular Pressure Fluctuation: Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glaucomafoundation.org [glaucomafoundation.org]
- 16. Diurnal and 24-h Intraocular Pressures in Glaucoma: Monitoring Strategies and Impact on Prognosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. Intraocular pressure measurement [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. ijfmr.com [ijfmr.com]
- 22. ijhmp.com [ijhmp.com]
Technical Support Center: Addressing Timolol-Induced Ocular Surface Irritation in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating timolol-induced ocular surface irritation in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound-induced ocular surface irritation?
A1: this compound-induced ocular surface irritation is a multifactorial process. The active ingredient, this compound maleate, can contribute to irritation, but a significant portion of the toxicity is often attributed to the preservative benzalkonium chloride (BAK) present in many commercial formulations.[1][2][3][4][5]
The primary mechanisms include:
-
Direct Cytotoxicity: Both this compound and BAK can be directly toxic to corneal and conjunctival epithelial cells, leading to apoptosis (programmed cell death) and necrosis (cell death due to injury).[3][5][6]
-
Tear Film Instability: BAK, being a detergent, disrupts the lipid layer of the tear film.[4] This increases tear evaporation and reduces tear break-up time (TBUT), leading to dry eye symptoms.[4][7]
-
Inflammation: Ocular surface exposure to this compound and BAK triggers an inflammatory cascade.[8] This involves the activation of signaling pathways like NF-κB and the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs).[8][9][10]
-
Goblet Cell Loss: Chronic exposure can lead to a decrease in the density of conjunctival goblet cells, which are responsible for producing the mucin layer of the tear film.[5][11] This further exacerbates tear film instability.
-
Neural Dysfunction: this compound, as a beta-blocker, can potentially affect corneal nerve sensitivity, which plays a role in maintaining a healthy ocular surface.[12][13]
Q2: What are the most common experimental models used to study this compound-induced ocular surface irritation?
A2: A variety of in vivo and in vitro models are utilized to investigate this phenomenon.
-
In Vivo Models:
-
Rodent Models (Mice and Rats): These are the most common due to their cost-effectiveness and the availability of transgenic strains.[14][15] Dry eye can be induced by topical application of this compound or BAK solutions.[11][16]
-
Rabbit Models: Rabbits have larger eyes, which can be advantageous for certain procedures and for evaluating drug formulations.[14][17] The Draize eye test, though increasingly replaced by alternative methods, historically used rabbits to assess ocular irritation.[18][19][20]
-
-
In Vitro Models:
-
Corneal Epithelial Cell Cultures: Primary human corneal epithelial cells (HCECs) or immortalized cell lines (e.g., HCE-T) are used to assess the direct cytotoxicity of this compound and BAK.[6][18]
-
Conjunctival Cell Cultures: These models are useful for studying the effects on goblet cells and the expression of inflammatory markers.
-
3D Reconstructed Human Corneal Epithelium Models: These models, such as EpiOcular™, provide a more physiologically relevant system for toxicity testing.[18]
-
Organotypic Models: These include the Bovine Corneal Opacity and Permeability (BCOP) assay and the Isolated Chicken Eye (ICE) test, which use ex vivo corneal tissue to assess irritation potential.[20][21]
-
Q3: What is the role of benzalkonium chloride (BAK) in this compound-induced ocular irritation?
A3: Benzalkonium chloride (BAK) is a quaternary ammonium compound used as a preservative in many ophthalmic solutions, including this compound eye drops, due to its potent antimicrobial properties.[2][3][5] However, it is a well-documented cause of ocular surface toxicity.[1][2][3][4][5] Its detergent properties disrupt the tear film's lipid layer, leading to increased evaporation and instability.[4] BAK is directly cytotoxic to corneal and conjunctival epithelial cells, induces inflammation, and causes a reduction in goblet cell density.[3][4][5] Studies have shown that preservative-free this compound formulations are significantly less toxic to the ocular surface.[1][2][6]
Q4: How long does it typically take to induce ocular surface irritation in an animal model with topical this compound?
A4: The time required to induce significant ocular surface changes varies depending on the animal model, the concentration of this compound and/or BAK, and the frequency of application. In rodent models, signs of dry eye and inflammation can often be observed within 7 to 14 days of daily or twice-daily topical application.[11][16] Some studies have extended the treatment duration to 4-5 weeks to establish a more stable and chronic dry eye model.[11] For rabbits, a study using radiolabelled this compound showed drug accumulation in ocular tissues over 42 days.[17] A study in humans noted transitory dry eye symptoms after a mean of 30 weeks of treatment.[22]
Troubleshooting Guides
Problem 1: High variability in in vivo experimental results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drop Instillation: Improper administration technique can lead to variable drug dosage and distribution on the ocular surface. | Ensure consistent drop volume and placement. For rodents, use a micropipette to deliver a precise volume (e.g., 5 µL). Consider methods to minimize systemic absorption, such as nasolacrimal occlusion or the tissue press method, which can also improve local drug concentration.[23][24][25] |
| Animal Stress: Stress can influence physiological parameters, including tear production. | Acclimatize animals to the experimental procedures and handling. Perform procedures in a calm and consistent environment. |
| Environmental Factors: Low humidity and high airflow can exacerbate dry eye, leading to variability.[14][15][16] | Maintain a controlled environment with consistent humidity and temperature. Be mindful of airflow from ventilation systems. |
| Underlying Health Status of Animals: Subclinical infections or other health issues can affect the ocular surface. | Source animals from a reputable vendor and perform regular health checks. |
| Measurement Technique Variability: Inconsistent application of diagnostic tests (e.g., Schirmer's test, TBUT) can introduce variability. | Standardize all measurement protocols. Ensure the same researcher performs the measurements for a given cohort, or that all researchers are well-trained and calibrated. |
Problem 2: Unexpectedly high cell death in in vitro corneal epithelial cell cultures.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound or BAK: The concentration used may be too cytotoxic for the specific cell line or primary cells. | Perform a dose-response study to determine the optimal concentration that induces a measurable toxic effect without causing complete cell death. Remember that BAK concentrations in ophthalmic preparations can range from 0.004% to 0.02%, which is within the range known to cause toxic effects.[4] |
| Prolonged Exposure Time: The duration of exposure may be too long. | Conduct a time-course experiment to identify the appropriate exposure duration. |
| Cell Culture Conditions: Suboptimal culture conditions (e.g., pH, temperature, CO2 levels) can sensitize cells to toxic insults. | Ensure all cell culture parameters are optimal and consistently maintained. |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check for and test for contamination. |
| Solvent Toxicity: If this compound is dissolved in a solvent (e.g., DMSO), the solvent itself could be causing toxicity. | Include a solvent control group to assess the effect of the vehicle. Keep the final solvent concentration as low as possible. |
Problem 3: Difficulty in detecting a significant inflammatory response.
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Duration or Concentration: The stimulus may not be strong enough to elicit a robust inflammatory response. | Increase the duration of treatment or the concentration of this compound/BAK within a clinically relevant range. |
| Timing of Measurement: The inflammatory response is dynamic. Measurements may be taken too early or too late. | Perform a time-course study to identify the peak of the inflammatory response for the markers of interest. |
| Insensitive Detection Method: The chosen assay may not be sensitive enough to detect subtle changes in inflammatory markers. | Use more sensitive techniques such as quantitative PCR (qPCR) for gene expression analysis, multiplex immunoassays for cytokine profiling, or flow cytometry for immune cell infiltration. |
| Inappropriate Inflammatory Markers: The markers being measured may not be the most relevant for this specific type of ocular surface inflammation. | Measure a panel of inflammatory markers, including key cytokines (IL-1β, IL-6, TNF-α), chemokines, and MMPs.[8][9] |
| Animal Strain Differences: Different strains of mice or rats may have varying sensitivities to inflammatory stimuli. | Review the literature to select an animal strain known to be responsive in dry eye or ocular inflammation models. |
Quantitative Data Summary
Table 1: Typical Concentrations of this compound and BAK in Experimental Models
| Compound | Concentration Range | Model | Reference |
| This compound Maleate | 0.25% - 0.5% | Human clinical use, animal models | [7][22] |
| Benzalkonium Chloride (BAK) | 0.004% - 0.02% | Ophthalmic preparations | [4] |
| Benzalkonium Chloride (BAK) | 0.01% - 0.5% | In vivo rat models for inducing ocular surface damage | [11][19] |
| Benzalkonium Chloride (BAK) | 0.005% - 0.01% | In vitro studies causing cell wrinkling and peeling | [4] |
Table 2: Key Outcome Measures in this compound-Induced Ocular Irritation Models
| Parameter | Typical Change with this compound/BAK Treatment | Common Measurement Technique | Reference |
| Tear Break-Up Time (TBUT) | Decrease | Fluorescein staining and slit-lamp microscopy | [4][7] |
| Corneal Fluorescein Staining (CFS) | Increase | Slit-lamp microscopy with a grading scale (e.g., Oxford scheme) | [19][26] |
| Schirmer's Test | Decrease | Schirmer's strips to measure tear production | [7][22] |
| Goblet Cell Density | Decrease | Impression cytology or histology with PAS staining | [5][11] |
| Inflammatory Cell Infiltration | Increase | Immunohistochemistry or flow cytometry of conjunctival tissue | [10][27] |
| Pro-inflammatory Cytokine Levels (e.g., IL-1β, TNF-α) | Increase | ELISA, qPCR, or multiplex assays on tear fluid or tissue homogenates | [4][8][9] |
| Corneal Epithelial Cell Viability | Decrease | MTT, WST-1, or LDH assays in cell culture | [6] |
Experimental Protocols
Protocol 1: Induction of Dry Eye in a Mouse Model Using Topical this compound with BAK
-
Animals: Use 8-12 week old C57BL/6 mice. House them in a controlled environment with standard temperature, humidity, and a 12-hour light/dark cycle.
-
Reagents: Prepare a sterile solution of 0.5% this compound maleate containing 0.01% benzalkonium chloride in phosphate-buffered saline (PBS).
-
Induction:
-
Under brief isoflurane anesthesia, topically instill 5 µL of the this compound-BAK solution onto the central cornea of one eye of each mouse.
-
The contralateral eye can receive 5 µL of sterile PBS as a control.
-
Repeat the instillation twice daily (e.g., 9:00 AM and 5:00 PM) for 14 consecutive days.
-
-
Monitoring:
-
Perform baseline measurements before the first instillation.
-
Conduct weekly or bi-weekly assessments of tear production (phenol red thread test), TBUT, and corneal fluorescein staining.
-
At the end of the experiment, euthanize the mice and collect ocular tissues for histology (H&E, PAS staining), immunohistochemistry (for inflammatory markers), or qPCR analysis.
-
Protocol 2: Assessment of Cytotoxicity in Human Corneal Epithelial Cells (HCE-T)
-
Cell Culture: Culture HCE-T cells in appropriate medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, and epidermal growth factor) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and reach about 80% confluency.
-
Treatment:
-
Prepare various dilutions of this compound maleate with and without BAK in serum-free culture medium. Include a vehicle control (medium only).
-
Aspirate the old medium from the wells and add 100 µL of the treatment solutions.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Visualizations
Caption: Inflammatory signaling pathway in this compound/BAK-induced ocular surface irritation.
Caption: Experimental workflow for evaluating a novel therapeutic agent.
Caption: Logical relationships between experimental models and research goals.
References
- 1. [PDF] Preservative toxicity in glaucoma medication: clinical evaluation of benzalkonium chloride-free 0.5% this compound eye drops | Semantic Scholar [semanticscholar.org]
- 2. Preservative toxicity in glaucoma medication: clinical evaluation of benzalkonium chloride-free 0.5% this compound eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preservative toxicity in glaucoma medication: clinical evaluation of benzalkonium chloride-free 0.5% this compound eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 6. Toxicity of antiglaucoma drugs with and without benzalkonium chloride to cultured human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicmed.org [academicmed.org]
- 8. The pathophysiology of dry eye disease: What we know and future directions for research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ocular surface disease: a known yet overlooked side effect of topical glaucoma therapy [frontiersin.org]
- 11. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Narrative Review of Ocular Surface Disease Related to Anti-Glaucomatous Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular Neuropathic Pain: An Overview Focusing on Ocular Surface Pains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Dry Eye Models - Creative Biolabs [creative-biolabs.com]
- 17. Ocular this compound levels after drug withdrawal: an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of In Vitro Models for Development of Ophthalmic Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound transitory manifestations of dry eyes in long term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New technique to reduce systemic side effects of this compound eye drops: The tissue press method-Cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of ocular surface and tear function - A review of current approaches for dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Corneal Penetration of Timolol Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the corneal penetration of Timolol formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the corneal penetration of this compound?
Conventional this compound eye drops exhibit low bioavailability primarily due to the eye's natural protective mechanisms. These include rapid tear turnover, blinking reflex, and nasolacrimal drainage, which quickly remove the drug from the ocular surface.[1][2] Additionally, the cornea itself presents a significant barrier, composed of a lipophilic epithelium and a hydrophilic stroma, which hinders the penetration of drugs that are not amphiphilic.[3] The tight junctions between corneal epithelial cells also restrict the passage of molecules.[3][4]
Q2: What are the main strategies to enhance this compound's corneal penetration?
Several advanced formulation strategies are being explored to overcome these barriers and improve this compound's therapeutic efficacy. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., chitosan, gellan gum), liposomes, or cubosomes can protect the drug from rapid clearance, increase its residence time on the ocular surface, and facilitate its transport across the corneal epithelium.[5][6][7]
-
In Situ Gelling Systems: These formulations are administered as eye drops and undergo a phase transition to a gel upon instillation due to triggers like temperature, pH, or ions in the tear fluid.[2][8] This increases the viscosity of the formulation, prolonging the contact time of this compound with the cornea.[9] Mucoadhesive polymers can be incorporated to further enhance retention.
-
Prodrugs: Modifying the chemical structure of this compound to create more lipophilic prodrugs can enhance its penetration through the corneal epithelium. These prodrugs are then converted back to the active this compound by enzymes in the eye.
-
Penetration Enhancers: Incorporating excipients that can reversibly disrupt the corneal epithelial barrier can facilitate this compound's penetration.[10][11]
Q3: How do mucoadhesive polymers improve this compound delivery?
Mucoadhesive polymers, such as chitosan and hyaluronic acid, interact with the mucin layer of the tear film.[12] This interaction increases the formulation's residence time on the ocular surface, reducing its clearance by tears and blinking.[13] This prolonged contact time leads to a higher concentration gradient of this compound across the cornea, thereby enhancing its penetration.[11]
Troubleshooting Guides
Nanoformulation Development
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency | - Inappropriate polymer/lipid concentration. - Suboptimal process parameters (e.g., stirring speed, sonication time). - Poor drug solubility in the dispersed phase. | - Optimize the concentration of the encapsulating material and the drug-to-polymer/lipid ratio.[5] - Systematically vary process parameters to find the optimal conditions. - For poorly soluble drugs, consider using a co-solvent or a different formulation approach. |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient stabilization. - Inadequate energy input during formulation (e.g., homogenization, sonication). - Improper concentration of cross-linking agents. | - Ensure adequate concentration of a suitable stabilizer. - Increase the intensity or duration of the energy input. - Optimize the concentration of the cross-linking agent.[5] |
| Instability of the Nanoformulation (e.g., aggregation, drug leakage) | - Suboptimal surface charge (Zeta potential). - Inappropriate storage conditions (temperature, light). - Degradation of the encapsulating material. | - Modify the surface charge to ensure sufficient electrostatic repulsion (typically a zeta potential of > ±30 mV). - Store the formulation at the recommended temperature and protect it from light. - Select more stable polymers or lipids and consider lyophilization for long-term storage. |
| Difficulty in Scaling Up Production | - Batch-to-batch variability. - Changes in mixing dynamics and heat/mass transfer at larger scales. - Lack of suitable large-scale production equipment. | - Implement robust process analytical technology (PAT) to monitor critical process parameters. - Conduct pilot-scale studies to understand the impact of scaling on formulation characteristics.[14] - Explore continuous manufacturing technologies like microfluidics.[15] |
In Situ Gelling Systems
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Premature Gelling or Failure to Gel | - Incorrect polymer concentration. - Formulation pH or ionic strength is too close to the gelling trigger point. - Insufficient concentration of the gelling agent (for ion-activated systems). | - Adjust the polymer concentration to achieve the desired sol-gel transition temperature or pH. - Modify the formulation's initial pH or ionic strength to ensure it remains a liquid in the container but gels upon instillation.[2] - Optimize the concentration of the cross-linking ions in the formulation. |
| Blurred Vision upon Instillation | - High viscosity of the formed gel. - Formation of a non-transparent gel. | - Reduce the polymer concentration to form a less viscous gel. - Select polymers that form a clear gel at physiological conditions. |
| Poor In Vitro-In Vivo Correlation | - The in vitro test conditions do not accurately mimic the ocular environment. - Rapid erosion or dissolution of the gel in vivo. | - Use a simulated tear fluid that closely matches the composition and pH of human tears for in vitro release studies. - Incorporate mucoadhesive polymers to enhance the retention of the gel on the ocular surface. |
| Phase Separation or Precipitation | - Incompatibility between the drug and the polymer. - Changes in pH or temperature during storage. | - Conduct compatibility studies between the drug and the chosen polymers. - Ensure the formulation is stored under appropriate conditions to maintain its stability. |
Data Presentation: Comparative Efficacy of this compound Formulations
Table 1: In Vitro & Ex Vivo Performance of Enhanced this compound Formulations
| Formulation Type | Key Components | In Vitro Drug Release | Ex Vivo Corneal Permeation Enhancement | Reference(s) |
| Chitosan Nanoparticles | This compound Maleate, Chitosan, Sodium Tripolyphosphate | Sustained release of 49.11% in 12 hours. | - | [5] |
| Gellan Gum Nanoparticles | This compound Maleate, Gellan Gum, Aluminium Chloride | Sustained release of 62.11% in 12 hours. | 1.9-fold increase compared to drug solution. | [6] |
| Galactosylated Chitosan Nanoparticles | This compound Maleeate, Galactosylated Chitosan | Sustained release effect compared to commercial eye drops. | Enhanced penetration and retention compared to chitosan nanoparticles and eye drops. | [16] |
| Mucoadhesive-Thermosensitive In Situ Gel | This compound Maleate, Poloxamer 338, Poloxamer 188, Chitosan | Controlled release, with approximately the same percentage released as TM solution at 24 hours. | 73.38% of TM penetrated the cornea after 24 hours, compared to 67.25% from TM solution. | [17] |
| Self-Assembling Peptide Hydrogel | This compound Maleate, ac-(RADA)4-CONH2 peptide | Rapid and complete release within 8 hours. | 2.8-fold higher corneal permeability than the solution form. | [18] |
Table 2: In Vivo Performance of Enhanced this compound Formulations in Rabbits
| Formulation Type | Key Components | Outcome | Reference(s) |
| Gelatin Nanoparticles | This compound Maleate, Gelatin | 52% reduction in Intraocular Pressure (IOP) over 24 hours, compared to 31% for marketed eye drops. | [1] |
| Galactosylated Chitosan Nanoparticles | This compound Maleate, Galactosylated Chitosan | Better IOP lowering efficacy and a prolonged working time compared to commercial TM eye drops. | [16] |
| This compound Prodrugs (O-acetyl, propionyl, butyryl esters) | This compound esters | Four- to six-fold increase in aqueous humor concentration at 5 and 30 minutes post-instillation. | [14] |
| Chitosan Mucoadhesive Film | This compound Maleate, Chitosan | Lowered IOP levels over a 10-week period, comparable to commercial ophthalmic solution administered twice daily. | [19] |
Experimental Protocols
Protocol 1: In Vitro Transcorneal Permeation Study using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the in vitro corneal permeability of this compound formulations.
1. Materials and Equipment:
-
Franz diffusion cells
-
Freshly excised corneas (e.g., goat, sheep, or buffalo)[20]
-
Simulated Tear Fluid (STF) or phosphate-buffered saline (PBS, pH 7.4)
-
The this compound formulation to be tested and a control solution
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
Analytical instrument for this compound quantification (e.g., HPLC-UV)[21]
2. Procedure:
-
Cornea Preparation: Procure fresh whole eyeballs from a local abattoir and transport them to the lab in cold saline (4°C) within one hour of slaughter.[20] Carefully excise the cornea with 2-4 mm of surrounding scleral tissue.[22]
-
Franz Cell Assembly: Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.[22]
-
Receptor Chamber: Fill the receptor chamber with pre-warmed STF or PBS, ensuring no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled Franz cells in a water bath or on a heating block maintained at 37°C and allow the system to equilibrate.
-
Sample Application: Add a known volume of the this compound formulation to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[21]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.[21]
3. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the cornea at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / C0 where C0 is the initial concentration of the drug in the donor chamber.
Protocol 2: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol provides a general guideline for evaluating the efficacy of this compound formulations in reducing IOP in an animal model.
1. Animals:
-
Healthy adult rabbits (e.g., New Zealand White)[23]
2. Materials and Equipment:
-
The this compound formulation to be tested and a control (e.g., saline or commercial eye drops)
-
Tonometer (e.g., Schiotz, Tono-Pen, or a telemetric system) for measuring IOP[24][25]
-
Topical anesthetic (e.g., proparacaine hydrochloride)
3. Procedure:
-
Acclimatization: Allow the rabbits to acclimatize to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit before instilling any formulation. This can be done at several time points to establish a stable baseline.[24]
-
Formulation Instillation: Instill a precise volume (e.g., 50 µL) of the test or control formulation into the lower conjunctival sac of one eye. The contralateral eye can serve as a control.[24]
-
Post-instillation IOP Measurement: Measure the IOP in both eyes at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after instillation.[23][26]
-
Ocular Hypertension Model (Optional): To enhance the observable IOP reduction, a model of ocular hypertension can be induced, for example, by rapid intravenous injection of a 5% glucose solution.[24][27]
4. Data Analysis:
-
Calculate the change in IOP (ΔIOP) from the baseline at each time point for both the treated and control eyes.
-
Plot the mean ΔIOP versus time for each formulation.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the IOP reduction compared to the control.
Visualizations
References
- 1. Penetration Enhancers in Ocular Drug Delivery. - AMB Wellness [scientificpapers.amb-wellness.com]
- 2. rjpn.org [rjpn.org]
- 3. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corneal epithelial tight junction: Significance and symbolism [wisdomlib.org]
- 5. Development of this compound Maleate Loaded Chitosan Nanoparticles For Improved Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. apjonline.in [apjonline.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Penetration Enhancers in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug delivery to the anterior segment of the eye: A review of current and future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. briefs.techconnect.org [briefs.techconnect.org]
- 14. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of this compound-Loaded Galactosylated Chitosan Nanoparticles and Evaluation of Their Potential for Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of action of some penetration enhancers in the cornea: Laser scanning confocal microscopic and electrophysiology studies | Semantic Scholar [semanticscholar.org]
- 20. Effect of In Vitro Transcorneal Approach of Aceclofenac Eye Drops through Excised Goat, Sheep, and Buffalo Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
- 23. [Intraocular pressure (IOP) in rabbits after application of amino acids taurine and arginine with betablocker this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Rabbit's intraocular pressure after instillation of this compound and aminoacid lysine, arginine, glycine or taurine mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with essential information for managing bradycardia, an abnormally slow heart rate, that can occur during animal studies involving the beta-blocker timolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause bradycardia?
A1: this compound is a non-selective beta-adrenergic receptor antagonist. It works by blocking the action of catecholamines, like epinephrine and norepinephrine, at both β1 and β2-adrenergic receptors. In the heart, β1 receptors are predominant and their stimulation increases heart rate and contractility. By blocking these receptors, this compound reduces the heart's pacemaker firing rate at the sinoatrial (SA) node and slows conduction through the atrioventricular (AV) node, leading to bradycardia.[1][2] Although often administered topically to the eye in glaucoma studies, this compound is systemically absorbed and can exert significant cardiovascular effects.[3][4]
Q2: What are the typical signs of bradycardia in laboratory animals?
A2: Beyond a measurable decrease in heart rate via ECG or pulse oximetry, animals may exhibit weakness, lethargy, collapse, or exercise intolerance.[5] During anesthesia, a drop in heart rate below the normal range for the species (e.g., <260 bpm for a rat, <100 bpm for a cat) is a key indicator.[6][7]
Q3: My animal's heart rate has dropped significantly after this compound administration. What is the immediate course of action?
A3: The first step is to assess the animal's hemodynamic stability. If the animal is conscious, monitor for signs of distress. If anesthetized, check the depth of anesthesia and ensure vital signs like blood pressure and oxygen saturation are stable. If the bradycardia is severe or symptomatic (e.g., accompanied by hypotension), administration of a reversal agent is necessary. Atropine is typically the first-line treatment for symptomatic bradycardia.[5][8]
Q4: Which pharmacological agents can be used to reverse this compound-induced bradycardia and what are their mechanisms?
A4: The primary reversal agents work by counteracting the beta-blockade or its downstream effects:
-
Atropine: An anticholinergic drug that blocks muscarinic acetylcholine receptors. By inhibiting the parasympathetic (vagal) influence on the heart, which normally acts to slow the heart rate, atropine allows for an increase in the SA node's firing rate.[9][10][11]
-
Isoproterenol: A non-selective β-adrenergic agonist. It directly competes with this compound to stimulate β1 and β2 receptors, thereby increasing heart rate and contractility.[12][13]
-
Glucagon: This hormone activates its own receptor, which, independent of beta-receptors, stimulates adenylyl cyclase to increase intracellular cAMP. This bypasses the beta-receptor blockade to increase heart rate and contractility.[14]
Q5: Are there established doses for these reversal agents in common laboratory animals?
A5: Dosing can be species-specific and depends on the severity of the bradycardia and the dose of this compound administered. The following table provides suggested starting doses, which may require titration and optimization for your specific experimental protocol.
| Agent | Species | Suggested Intravenous (IV) Dose | Key Considerations |
| Atropine | Rodents (Rat, Mouse) | 0.02 - 0.04 mg/kg | Can cause a transient, paradoxical slowing of heart rate at very low doses (<0.5 mg in humans).[15][16] Rapid IV push is recommended.[11] |
| Dogs & Cats | 0.02 - 0.04 mg/kg | May be less effective for high-degree AV blocks.[5][8] | |
| Isoproterenol | General (rodent data sparse) | 0.05 - 0.2 mcg/kg/min infusion | Titrate to effect. Requires careful monitoring for hypotension (due to β2-mediated vasodilation) and arrhythmias.[12][17] |
| Glucagon | General (rodent data sparse) | 50-150 mcg/kg IV bolus | Effects can be transient. May cause vomiting and hyperglycemia.[14] |
Troubleshooting Guide
Problem: Significant drop in heart rate (>25% from baseline) after this compound administration.
| Is the animal hemodynamically stable (Normal Blood Pressure, Pink Mucous Membranes)? | Recommended Action |
| YES | 1. Continue Monitoring: Closely observe heart rate, ECG, and general animal condition. 2. Prepare for Intervention: Have reversal agents (atropine) drawn up and ready for administration. 3. Consider Reducing Anesthetic Depth: If the animal is anesthetized, a lighter plane of anesthesia may help increase heart rate. |
| NO (Hypotension, Pale Mucous Membranes, Other signs of shock) | 1. Administer First-Line Agent: Give atropine at a dose of 0.02-0.04 mg/kg IV.[15] 2. Provide Supportive Care: Administer IV fluids to support blood pressure.[18] 3. If No Response to Atropine: Consider a second-line agent. An isoproterenol infusion (starting at ~0.1 mcg/kg/min) can be initiated to directly stimulate beta-receptors.[13] 4. Cease Procedure: If stability cannot be restored, the experimental procedure should be stopped, and the animal recovered. |
Data on this compound-Induced Heart Rate Changes
The following table summarizes quantitative data on heart rate (HR) reduction observed in various animal models after administration of topical this compound.
| Species | This compound Formulation | Baseline HR (approx. bpm) | Post-Timolol HR (approx. bpm) | Mean Reduction (bpm) | Reference(s) |
| Cat | 0.5% Ophthalmic Solution | 188 (median) | 159 (median) | 25 (median) | [13][19] |
| Rabbit (Healthy) | 0.5% Ophthalmic Solution | Not specified | Significant reduction at 10 min | Not specified | [4] |
| Rabbit (DCM Model) | 0.5% Ophthalmic Solution | Not specified | Significant reduction at 10, 30, 60 min | Not specified | [4] |
| Human | 0.5% Aqueous Solution | Not specified | 3 bpm (supine), 7 bpm (tilted) | 3-7 | [20] |
| Human | 0.1% Hydrogel | Not specified | No significant effect | Negligible | [20] |
Experimental Protocols
Note: These protocols are intended as a guide. Doses and procedures should be adapted and approved by the institution's animal care and use committee.
Protocol 1: Cardiovascular Monitoring in a Conscious Rat
This protocol outlines a non-invasive method for monitoring ECG in a conscious rat.
-
Acclimatization: Allow the animal to acclimatize to the laboratory environment for at least one week and to the specific testing room for 30 minutes before recording.[6][21]
-
Restraint: Place the rat on a non-conductive platform. Gently secure the animal using a method that minimizes stress, such as a fabric hook-and-loop fastener harness, ensuring limbs are separated.[21]
-
Electrode Placement: Apply electrode cream to the paws. Attach non-invasive plate or disk electrodes to the palmar surface of the front limbs and the left hind limb for standard Lead II recording. The right hind limb can be used for the ground electrode.[21]
-
Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes before any drug administration. The normal heart rate for a conscious rat is typically between 260-500 bpm.[7]
-
Data Acquisition: Record the ECG using a physiograph or digital data acquisition system. Ensure the paper speed or sampling rate is adequate to resolve the fast heart rate of the rat (e.g., 50 mm/s).[21]
Protocol 2: Reversal of this compound-Induced Bradycardia in an Anesthetized Rat
This protocol describes a method to induce and subsequently reverse bradycardia.
-
Anesthesia & Monitoring: Anesthetize a rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Place the animal on a surgical monitoring platform and monitor core body temperature, ECG, and respiration rate.[7][22] Establish intravenous (IV) or intraperitoneal (IP) access for drug administration.
-
Baseline: Once the animal is stable under anesthesia, record a baseline heart rate for 10-15 minutes.
-
Induction of Bradycardia: Administer this compound. A starting dose can be extrapolated from toxicity studies and may range from 1-5 mg/kg IP. The onset of bradycardia should be monitored closely over the next 15-30 minutes.
-
Confirmation of Bradycardia: Wait for the heart rate to stabilize at a significantly lower rate (e.g., a 20-30% decrease from baseline).
-
Reversal with Atropine: Administer a bolus of atropine (0.04 mg/kg) via the IV route.
-
Post-Reversal Monitoring: Continuously record the ECG. The heart rate should begin to increase within 1-2 minutes of IV atropine administration. Monitor for at least 30 minutes post-reversal to ensure stability.
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
Caption: Decision workflow for managing bradycardia in an animal study.
Caption: this compound blocks the β-adrenergic signaling pathway, preventing an increase in heart rate.
Caption: Atropine blocks M2 receptors, preventing acetylcholine from slowing the heart rate.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Association between Ophthalmic this compound and Hospitalisation for Bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Veterinary Journal [openveterinaryjournal.com]
- 5. globalrph.com [globalrph.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Cardiovascular effects of ophthalmic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. Isuprel (isoproterenol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. nursingcenter.com [nursingcenter.com]
- 16. droracle.ai [droracle.ai]
- 17. ISOPROTERENOL (Isuprel) | LHSC [lhsc.on.ca]
- 18. Atropine Dose for Bradycardia | ACLS Guidelines [aclsmedicaltraining.com]
- 19. researchgate.net [researchgate.net]
- 20. Cardiovascular effects of ophthalmic 0.5% this compound aqueous solution and 0.1% this compound hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Stability-Indicating Assay for Timolol Maleate Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay for Timolol maleate and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it important for this compound maleate?
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time due to various environmental factors such as light, heat, and humidity. For this compound maleate, a potent beta-adrenergic blocker used in treating glaucoma, it is crucial to have a validated stability-indicating assay to ensure that any degradation products or impurities that may form during storage do not affect the safety and efficacy of the product.[1][2]
Q2: What are the common impurities of this compound maleate that I should be aware of?
Several potential impurities and degradation products of this compound maleate have been identified. Some of these include:
It is important to have reference standards for known impurities to properly identify and quantify them in your samples.[6]
Q3: Which analytical technique is most suitable for a stability-indicating assay of this compound maleate?
High-Performance Liquid Chromatography (HPLC) is the most commonly used and recommended technique for the analysis of this compound maleate and its impurities.[1][2] Specifically, Reverse-Phase HPLC (RP-HPLC) with UV detection is widely reported to be effective.[7][8]
Q4: I am developing an HPLC method. What are the typical chromatographic conditions used for this compound maleate analysis?
Several HPLC methods have been successfully developed. A common starting point would be a C18 column with a mobile phase consisting of a buffer and an organic modifier. For example, one method uses a mixture of methanol and 0.05% formic acid (75:25 v/v) with a flow rate of 0.7 mL/min and UV detection at 294 nm.[8] Another established method utilizes a mobile phase of 0.02 M sodium octane-sulfonate and methanol (42.5:57.5) adjusted to pH 3.0 with glacial acetic acid, with a flow rate of 1.5 mL/min and UV detection at 295 nm.[1][2]
Q5: How should I perform forced degradation studies for this compound maleate?
Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method. These studies involve subjecting the this compound maleate sample to various stress conditions to generate potential degradation products. As per ICH guidelines, typical stress conditions include:[7]
-
Acid Hydrolysis: Treatment with an acid like 0.1M HCl.
-
Base Hydrolysis: Treatment with a base such as 0.1M NaOH. This compound maleate has been found to be particularly unstable in basic conditions.[7][9]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 10-30% H₂O₂).[7][9]
-
Thermal Degradation: Exposing the sample to high temperatures (e.g., 80°C for 48 hours).[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound maleate or its impurities. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH. For this compound maleate, a pH of around 3.0-3.5 is often used.[2][7] 2. Use a new column or a guard column. 3. Reduce the injection volume or sample concentration. |
| Inadequate separation of impurity peaks from the main this compound maleate peak. | 1. Mobile phase composition is not optimal. 2. Incorrect column chemistry. | 1. Modify the organic-to-aqueous ratio in the mobile phase. Consider using a gradient elution. 2. Try a different C18 column from another manufacturer or a column with a different packing material. |
| Baseline drift or noise. | 1. Contaminated mobile phase or column. 2. Detector lamp issue. | 1. Prepare fresh mobile phase and flush the system and column. 2. Check the detector lamp's energy and replace it if necessary. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.[10] 2. Ensure accurate and consistent preparation of the mobile phase. 3. Check the pump for leaks and ensure proper functioning. |
| No degradation observed during forced degradation studies. | 1. Stress conditions are not harsh enough. | 1. Increase the concentration of the stress agent, the temperature, or the duration of the study. |
Experimental Protocols
RP-HPLC Method for this compound Maleate and Impurities
This protocol is based on a validated stability-indicating method.
Chromatographic Conditions:
| Parameter | Value |
| Column | µBondapakTM C18 (30 cm x 4.6 mm, 10 µm) or equivalent |
| Mobile Phase | 0.02 M Sodium octane-sulfonate and Methanol (42.5:57.5), pH adjusted to 3.0 with glacial acetic acid[1][2] |
| Flow Rate | 1.5 mL/min[1][2] |
| Detection Wavelength | 295 nm[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient[1][2] |
| Run Time | At least 4 times the retention time of the this compound maleate peak[1][2] |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described in the table. Filter and degas before use.
-
Standard Solution Preparation: Prepare a standard solution of this compound maleate at a known concentration (e.g., 0.02 mg/mL).[1]
-
Sample Solution Preparation: Prepare the sample solution (from the drug product or stability study) at a similar concentration to the standard solution.
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters like peak area reproducibility (RSD < 2%), tailing factor, and theoretical plates.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify any impurities by comparing their retention times and peak areas to those of the reference standards.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound maleate in 0.1M HCl and heat.
-
Base Hydrolysis: Dissolve this compound maleate in 0.1M NaOH and heat.[9]
-
Oxidative Degradation: Treat a solution of this compound maleate with 10-30% H₂O₂.[9]
-
Thermal Degradation: Expose solid this compound maleate to dry heat (e.g., 80°C) for a specified period.[1][2]
-
Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples appropriately before injecting them into the validated HPLC system.
-
Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main this compound maleate peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 0.005 - 0.03 mg/mL[1] | R² ≥ 0.999[1] |
| Precision (%RSD) | 1.05%[1] | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | Signal-to-Noise Ratio ≈ 3:1[1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1] | Signal-to-Noise Ratio ≈ 10:1[1] |
| Accuracy (% Recovery) | 98-102%[7] | 98-102% |
Visualizations
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 3. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. [Determination of enantiomeric impurity of this compound maleate in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijfmr.com [ijfmr.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Timolol and Latanoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two leading treatments for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension: Timolol, a non-selective beta-blocker, and Latanoprost, a prostaglandin F2α analogue. This document synthesizes data from numerous clinical trials and meta-analyses to offer an objective overview of their efficacy, mechanisms of action, and safety profiles.
Executive Summary
Latanoprost and this compound are both effective in reducing IOP, a primary risk factor for the progression of glaucoma. Clinical evidence consistently demonstrates that Latanoprost, administered once daily, is more effective in lowering IOP than this compound, which is typically administered twice daily.[1][2][3][4][5] Latanoprost primarily acts by increasing the uveoscleral outflow of aqueous humor, while this compound reduces aqueous humor production.[6][7][8] The choice between these medications often involves a trade-off between greater efficacy and differing side effect profiles.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative studies of Latanoprost and this compound.
Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Parameter | Latanoprost (0.005% once daily) | This compound (0.5% twice daily) | Key Findings & Citations |
| Mean IOP Reduction | -6.7 ± 3.4 mmHg | -4.9 ± 2.9 mmHg | Latanoprost demonstrated a significantly greater IOP reduction.[4] |
| Percentage IOP Reduction (at 3 months) | 30.2% | 26.9% | A meta-analysis confirmed the superior efficacy of Latanoprost.[2][9] |
| Percentage of Patients with ≥20% IOP Reduction | 83% | 62% | A higher percentage of patients achieved target IOP reduction with Latanoprost.[10] |
| Long-term Efficacy | Stable IOP reduction over 1-2 years.[3] | Effective, but may have diminished effect during nighttime.[11] | Latanoprost maintains a stable long-term effect.[3] |
Table 2: Comparative Safety and Side Effect Profile
| Side Effect | Latanoprost | This compound | Key Findings & Citations |
| Ocular Side Effects | Conjunctival hyperemia, iris pigmentation, eyelash changes, stinging.[1][2][6] | Dry eyes, burning, stinging.[6][8] | Latanoprost is more frequently associated with hyperemia and iris color change.[2] |
| Systemic Side Effects | Rare | Reduced pulse rate, fatigue, shortness of breath.[1][6][8] | This compound, as a beta-blocker, has more significant systemic side effects.[1][6] |
Mechanisms of Action
Latanoprost and this compound lower IOP through distinct physiological pathways.
-
Latanoprost: A prostaglandin F2α analogue, Latanoprost is a selective prostanoid FP receptor agonist.[12] It works by increasing the outflow of aqueous humor through the uveoscleral pathway.[6][13] This is achieved by remodeling the extracellular matrix of the ciliary muscle.[12][14]
-
This compound: As a non-selective beta-adrenergic antagonist, this compound reduces IOP by decreasing the production of aqueous humor by the ciliary body.[6][7][15] It blocks beta-receptors in the ciliary epithelium, leading to reduced aqueous humor secretion.[15]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways for Latanoprost and this compound.
Experimental Protocols
The clinical trials comparing Latanoprost and this compound generally follow a standardized methodology to ensure the collection of robust and unbiased data.
Key Experimental Design: Randomized, Double-Masked, Comparative Trial
A common design for comparing these two drugs is a multicenter, randomized, double-masked, parallel-group study.[1][4]
1. Patient Population:
-
Inclusion criteria typically include patients with primary open-angle glaucoma or ocular hypertension.[1][4][5]
-
A baseline IOP is established, often with a minimum threshold (e.g., ≥22 mmHg).[16]
-
Exclusion criteria often include contraindications to beta-blockers, known allergies to study medications, and recent ocular surgery.
2. Randomization and Masking:
-
Patients are randomly assigned to receive either Latanoprost or this compound.[1][4]
-
To maintain masking, patients in the once-daily Latanoprost group may also receive a placebo drop at the time corresponding to the second daily dose of this compound.[17] Similarly, the this compound group might receive a placebo for the evening dose if Latanoprost is administered in the evening. This ensures that neither the patient nor the investigator knows the treatment assignment.
3. Treatment Regimen:
-
Latanoprost Group: 0.005% Latanoprost ophthalmic solution, one drop in the affected eye(s) once daily in the evening.[1][5]
-
This compound Group: 0.5% this compound maleate ophthalmic solution, one drop in the affected eye(s) twice daily.[1][5]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome is typically the change in mean diurnal IOP from baseline at a predetermined time point (e.g., 12 weeks or 6 months).[1][4]
-
IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) to establish a diurnal curve.[18] The gold standard for IOP measurement in these trials is Goldmann applanation tonometry.[16][19][20]
-
Safety Assessments: Safety is evaluated through the recording of adverse events (both ocular and systemic), slit-lamp biomicroscopy, visual acuity tests, and monitoring of vital signs such as pulse and blood pressure.[1][18]
5. Statistical Analysis:
-
Statistical tests, such as an analysis of covariance (ANCOVA), are used to compare the mean change in IOP between the two treatment groups, adjusting for baseline IOP.
-
The incidence of adverse events is compared between the groups using appropriate statistical methods (e.g., Fisher's exact test).
Experimental Workflow Diagram
The following diagram outlines the typical workflow of a comparative clinical trial for IOP-lowering drugs.
References
- 1. A comparison of latanoprost and this compound in primary open-angle glaucoma and ocular hypertension. A 12-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of randomised controlled trials comparing latanoprost with this compound in the treatment of patients with open angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latanoprost - Wikipedia [en.wikipedia.org]
- 4. Comparison of latanoprost and this compound in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and this compound in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthon.com [healthon.com]
- 7. An evaluation of the fixed-combination of latanoprost and this compound for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xalatan vs. This compound for Glaucoma and Eye Pressure: Important Differences and Potential Risks. [goodrx.com]
- 9. Meta-analysis of randomised controlled trials comparing latanoprost with this compound in the treatment of patients with open angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pooled-data analysis of three randomized, double-masked, six-month studies comparing intraocular pressure-reducing effects of latanoprost and this compound in patients with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 14. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aoa.org [aoa.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of intraocular pressure reduction on progressive high myopia (PHM study): study protocol of a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
Validating the Neuroprotective Effects of Timolol in Retinal Ganglion Cells: a Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Timolol on retinal ganglion cells (RGCs) against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells and their axons.[1] While lowering intraocular pressure (IOP) is the primary treatment strategy, evidence suggests that neuroprotective interventions, which directly target RGC survival pathways, may offer additional therapeutic benefits.[2][3] this compound, a non-selective beta-adrenergic antagonist, is a first-line therapy for glaucoma due to its IOP-lowering effects.[4][5] However, a growing body of research has explored its potential for direct neuroprotection, independent of its hypotensive action.[6][7] This guide evaluates the experimental evidence supporting this compound's neuroprotective claims and compares its efficacy with other agents.
Comparative Efficacy of Neuroprotective Agents for Retinal Ganglion Cells
The following tables summarize quantitative data from various studies, comparing the neuroprotective effects of this compound with other compounds on RGC survival in different experimental models.
Table 1: In Vivo RGC Protection in Ocular Hypertension Models
| Compound | Animal Model | Method of Injury | Treatment Regimen | RGC Loss (vs. Control/Vehicle) | Key Findings |
| This compound | Rat | Laser-induced ocular hypertension | 0.5% topical solution, twice daily for 14 days | No significant RGC loss in treated eyes compared to contralateral controls (p=0.387)[6] | This compound demonstrated neuroprotective properties on RGCs exposed to elevated IOP[6] |
| Brimonidine | Rat | Laser-induced ocular hypertension | 0.5 and 1 mg/kg/day, systemic | Reduced RGC loss to 26% and 15% respectively, compared to 33% in controls[8][9] | Brimonidine showed significant, dose-dependent neuroprotection independent of IOP lowering[8][9] |
| This compound | Rat | Laser-induced ocular hypertension | Systemic administration | No significant effect on RGC loss (35% loss, similar to vehicle)[9][10] | Systemic this compound did not show a neuroprotective effect in this model[9][10] |
| Dorzolamide | Rat | Experimental glaucoma | Topical administration | Significantly prevented the decrease in RGC number[11] | Dorzolamide protected RGCs, and this effect correlated with IOP reduction[11] |
Table 2: In Vitro RGC Protection
| Compound | Model | Insult | Concentration(s) | RGC Viability/Survival | Key Findings |
| This compound | Purified rat RGCs | Glutamate-induced neurotoxicity | 0.1 and 1 µM | Markedly reduced glutamate-induced neuronal cell death[7] | This compound has a direct neuroprotective effect against glutamate excitotoxicity[7] |
| This compound | Purified rat RGCs | Hypoxia | 10⁻⁷M, 10⁻⁶M | Increased viability to 57.1% and 58.0% respectively, from 51.5% in controls[12] | This compound protects RGCs from hypoxia-induced cell death[12] |
| Betaxolol | Purified rat RGCs | Hypoxia | 10⁻⁷M, 10⁻⁶M | Increased viability to 58.3% and 60.5% respectively[12] | Betaxolol also showed a dose-dependent neuroprotective effect against hypoxia[12] |
| Nipradilol | Purified rat RGCs | Hypoxia | 10⁻⁸M, 10⁻⁷M, 10⁻⁶M | Increased viability to 57.4%, 58.8%, and 60.5% respectively[12] | Nipradilol demonstrated significant neuroprotection at all tested concentrations[12] |
| This compound | Purified rat RGCs | Oxidative Stress | 10 nM, 100 nM | Increased viability to 68.4% and 75.2% respectively, from 58.3% in controls[13] | This compound showed neuroprotective effects against oxidative stress[13] |
| This compound | Purified rat RGCs | Neurotrophic factor withdrawal | 250 µM, 500 µM | Increased survival to 58.3% and 61% respectively, from 24.3% in controls[14] | This compound significantly improved RGC survival in the absence of essential growth factors[14] |
| Clonidine | Purified rat RGCs | Neurotrophic factor withdrawal | 100 µM, 250 µM, 500 µM | Increased survival to 42.1%, 41.8%, and 37.1% respectively[14] | Clonidine also enhanced RGC survival, though to a lesser extent than this compound at higher concentrations[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Laser-Induced Ocular Hypertension in Rats
-
Objective: To create a chronic model of glaucoma by elevating IOP.
-
Procedure:
-
Anesthetize male Wistar rats.
-
Using a laser, perform photocoagulation of the episcleral and limbal veins of one eye to obstruct aqueous humor outflow. The contralateral eye serves as a control.[6]
-
Monitor IOP regularly to confirm sustained elevation.
-
-
Drug Administration:
-
Topical: Administer one drop of 0.5% this compound solution to both eyes twice daily for the duration of the study (e.g., 14 days).[6]
-
Systemic: Implant a subcutaneous osmotic pump to deliver a continuous dose of the drug (e.g., Brimonidine at 0.5 or 1 mg/kg/day, or this compound at 2 mg/kg/day) for the study period (e.g., 3 weeks).[9][10]
-
-
RGC Quantification:
-
At the end of the treatment period, sacrifice the animals.
-
Enucleate the eyes and prepare retinal whole-mounts.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a).
-
Estimate the total number of RGCs using stereological methods.[6]
-
2. Purified Retinal Ganglion Cell Culture
-
Objective: To isolate and culture RGCs for in vitro neuroprotection assays.
-
Procedure:
-
Induction of Injury:
-
Glutamate Excitotoxicity: Expose the cultured RGCs to glutamate (e.g., 25 µM for 3 days) to induce neurotoxicity.[7]
-
Hypoxia: Incubate the RGC cultures in a hypoxic chamber (e.g., 5% O₂, 5% CO₂ at 37°C) for a specified duration (e.g., 12 hours).[12]
-
Neurotrophic Factor Withdrawal: After an initial incubation period with growth factors like BDNF and CNTF, replace the medium with one lacking these factors.[14]
-
-
Assessment of Cell Viability:
-
Add the test compounds (e.g., this compound, Betaxolol) at various concentrations to the culture medium.
-
After the insult period, assess cell viability using methods such as the calcein-AM assay, which stains living cells.[12]
-
Count the number of viable cells and calculate the percentage of survival relative to control cultures.[12]
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of this compound
This compound, as a beta-blocker, is thought to exert its neuroprotective effects through mechanisms beyond IOP reduction. One proposed pathway involves the regulation of sodium and calcium channels, which in turn can decrease glutamate-mediated NMDA receptor activation and subsequent excitotoxicity.[15]
References
- 1. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborativeeye.com [collaborativeeye.com]
- 3. Protecting retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Protective effects of this compound against the neuronal damage induced by glutamate and ischemia in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of retinal ganglion cells by brimonidine in rats with laser-induced chronic ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Topically administered this compound and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Yu, Mol Vis 2007; 13:833-839. [molvis.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Secondary neuroprotective effects of hypotensive drugs and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Timolol vs. Betaxolol for Glaucoma Management
In the landscape of glaucoma therapeutics, beta-adrenergic antagonists have long been a cornerstone of treatment, effectively lowering intraocular pressure (IOP) to mitigate the risk of optic nerve damage and vision loss. Among these, the non-selective beta-blocker Timolol and the cardio-selective beta-1 blocker Betaxolol are frequently prescribed. This guide provides a detailed, evidence-based comparison of their clinical performance, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
Both this compound and Betaxolol exert their IOP-lowering effects by reducing the production of aqueous humor in the ciliary body of the eye.[1][2] The key distinction lies in their receptor selectivity. This compound is a non-selective beta-antagonist, blocking both beta-1 and beta-2 adrenergic receptors.[3] In contrast, Betaxolol is a selective beta-1 antagonist.[1][4] This selectivity is the basis for the differing side effect profiles of the two drugs. By avoiding significant blockade of beta-2 receptors, which are prevalent in the lungs, Betaxolol is generally considered a safer option for patients with reactive airway diseases such as asthma.[3][5]
The signaling pathway for beta-blocker-mediated reduction in aqueous humor production is initiated by the blockade of beta-adrenergic receptors on the ciliary epithelium. This inhibition leads to a decrease in the activity of adenylyl cyclase, resulting in reduced production of cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity is thought to modulate the transport of ions and water across the ciliary epithelium, ultimately leading to a reduction in aqueous humor secretion.
Efficacy in Intraocular Pressure Reduction
Clinical trials have consistently demonstrated the efficacy of both this compound and Betaxolol in lowering IOP in patients with open-angle glaucoma and ocular hypertension. However, the magnitude of IOP reduction can vary, with several studies suggesting that this compound may be slightly more potent.
| Efficacy Parameter | This compound 0.5% | Betaxolol 0.5% | Study Details |
| Mean IOP Reduction | 8.4 mmHg (29%) | 7.6 mmHg (26%) | 6-month, randomized, double-blind study of 29 patients with glaucoma.[6] |
| Median IOP (after 4 weeks) | 20.2 mmHg | 22.5 mmHg | 6-month, prospective, double-masked, randomized trial in 38 patients with primary open-angle glaucoma.[7][8] |
| Adjunctive Therapy Required | 1 patient | 8 patients | In the same 6-month trial, significantly more patients in the Betaxolol group required additional medication to control their IOP.[7][8] |
| IOP Reduction (after 4 weeks) | 7.1 mmHg | 5.8 mmHg | Double-blind, randomized, cross-over clinical trial in 20 patients (29 eyes) with primary open-angle glaucoma or ocular hypertension.[9] |
Side Effect Profile: A Key Differentiator
The primary advantage of Betaxolol lies in its improved side effect profile, particularly concerning systemic effects. This is attributed to its beta-1 selectivity, which minimizes its impact on beta-2 receptors in the lungs and other tissues.
Systemic Side Effects
| Side Effect | This compound | Betaxolol | Study Details |
| Pulmonary Function | Significant decrease in FEV1 in patients with reactive airway disease.[3] | No significant change in FEV1 in the same patient population.[3] | Randomized, double-masked, crossover study in 9 patients with reactive airway disease.[3] |
| Heart Rate | Reduction of 4.9 beats/min. | Reduction of 2.1 beats/min. | Double-blind, randomized, cross-over clinical trial in 20 patients.[9] |
| Mean Arterial Blood Pressure | Reduction of 4.3 mmHg. | Reduction of 3.9 mmHg. | No statistically significant difference between the two groups in the same 20-patient trial.[9] |
| Central Nervous System (CNS) Effects | Associated with CNS side effects such as depression and emotional lability.[10] | Symptomatic improvement observed in patients who switched from this compound to Betaxolol due to CNS side effects.[10] | Two studies investigating CNS effects in patients on this compound therapy.[10] |
Local Ocular Side Effects
| Side Effect | This compound | Betaxolol | Study Details |
| Burning/Stinging | Reported by 27.2% of patients. | Reported by 62.1% of patients (statistically significant difference).[9] | Double-blind, randomized, cross-over clinical trial in 20 patients.[9] |
| Tearing | Less frequent. | More frequent. | A 12-week study of 353 patients showed a significant increase in tearing in the group switched to Betaxolol.[11] |
| Other Ocular Symptoms | Lacrimation, eye pruritus, and bitter taste were less common. | Lacrimation, eye pruritus, and bitter taste were more common.[9] | Double-blind, randomized, cross-over clinical trial in 20 patients.[9] |
Experimental Protocols
The clinical trials cited in this guide generally followed a randomized, double-masked design to minimize bias. Below is a representative experimental workflow for a comparative clinical trial of this compound and Betaxolol.
Key Methodological Components:
-
Patient Population: Typically includes patients with primary open-angle glaucoma or ocular hypertension with a baseline IOP above a certain threshold (e.g., ≥ 26 mmHg).[7][8] Exclusion criteria often include a history of bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, and second or third-degree atrioventricular block.[12]
-
Study Design: Most studies are randomized and double-masked to prevent bias from both the patient and the investigator. Some trials may employ a crossover design where each patient receives both treatments sequentially.[9]
-
Treatment Regimen: Patients are typically administered one drop of either 0.5% this compound or 0.5% Betaxolol twice daily in the affected eye(s) for a predefined period, which can range from several weeks to months.[9]
-
Efficacy and Safety Assessments:
-
Intraocular Pressure (IOP): Measured at baseline and at specified follow-up intervals. The Goldmann applanation tonometer is the standard instrument for this measurement.
-
Systemic Safety: Heart rate and blood pressure are monitored at each visit.[9] In studies focusing on pulmonary effects, spirometry (e.g., measuring FEV1) is conducted.[3]
-
Ocular Safety: A thorough ophthalmic examination, including visual acuity, slit-lamp biomicroscopy, and fundoscopy, is performed. Patients are also questioned about local ocular symptoms such as burning, stinging, and tearing.[9][11]
-
Conclusion
The choice between this compound and Betaxolol for the management of glaucoma requires a careful consideration of the individual patient's clinical profile. While this compound may offer a slightly greater IOP-lowering effect in some patients, Betaxolol's beta-1 selectivity provides a significant safety advantage, particularly for individuals with pre-existing pulmonary conditions. The higher incidence of local ocular irritation with Betaxolol is a factor to be considered in patient adherence. For drug development professionals, the trade-off between efficacy and safety highlighted by the comparison of these two agents underscores the ongoing need for novel glaucoma therapies that combine potent IOP reduction with an excellent safety and tolerability profile.
References
- 1. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Beta-adrenoceptors and intraocular pressure – PharmaNUS [blog.nus.edu.sg]
- 3. youtube.com [youtube.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. karger.com [karger.com]
- 7. A double-masked comparison of betaxolol vs this compound in the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaxolol vs this compound. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of Ocular Hypotensive Response to Betaxolol and this compound And Their Topical and Systemic Side Effects - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 10. Betaxolol and this compound. A comparison of efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changing therapy from this compound to betaxolol. Effect on intraocular pressure in selected patients with glaucoma. This compound-Betaxolol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Timolol's Cross-Reactivity with Other Beta-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Timolol's cross-reactivity profile with other beta-adrenergic antagonists, supported by experimental data. The following sections detail the binding affinities, receptor selectivity, and experimental methodologies used to determine these properties, offering valuable insights for drug development and pharmacological research.
Quantitative Comparison of Binding Affinities and Selectivity
The cross-reactivity of a beta-blocker is fundamentally determined by its binding affinity to different adrenergic receptor subtypes. The following table summarizes the inhibitory constants (Ki), IC50 values, and selectivity ratios for this compound and other commonly used beta-blockers. Lower Ki and IC50 values indicate higher binding affinity.
| Compound | Receptor Subtype | Tissue/Cell Line | Binding Affinity (IC50/Ki in nM) | β1/β2 Selectivity Ratio | Reference |
| (l)-Timolol | β1-adrenoceptor | Guinea Pig Heart | 3.1 | Non-selective | [1] |
| β2-adrenoceptor | Guinea Pig Lung | 2.9 | [1] | ||
| β1-adrenoceptor | Human Atrium | KB: 9.43 (vs Noradrenaline) | 0.21 (Higher affinity for β2) | [2] | |
| β2-adrenoceptor | Human Atrium | KB: 10.10 (vs Adrenaline) | [2] | ||
| β1-adrenoceptor | CHO Cells (Human) | pKi: 8.83 | 26-fold β2-selective | [3][4] | |
| β2-adrenoceptor | CHO Cells (Human) | pKi: 9.35 | [3][4] | ||
| β3-adrenoceptor | CHO Cells (Human) | pKi: 5.73 | [3][4] | ||
| Betaxolol | β1-adrenoceptor | Guinea Pig Heart | 37.9 | 233-fold β1-selective | [1] |
| β2-adrenoceptor | Guinea Pig Lung | 8840 | [1] | ||
| Levobunolol | β1-adrenoceptor | Guinea Pig Heart | 42 | 140-fold β2-selective | [1] |
| β2-adrenoceptor | Guinea Pig Lung | 0.3 | [1] | ||
| Carteolol | Not specified | Rat Cortical Synaptosomes | IC50 (vs [3H]-BTX-B): ~10-30 µM | Not applicable | [5] |
| Bisoprolol | β1-adrenoceptor | CHO Cells (Human) | - | 14-fold β1-selective | [3][4] |
Key Observations:
-
This compound is a non-selective beta-adrenergic antagonist, exhibiting high and nearly equal affinity for both β1 and β2 receptors.[1] Some studies even indicate a slight selectivity towards the β2-adrenoceptor.[2][3][4]
-
Betaxolol demonstrates significant β1-selectivity, with a binding affinity for β1 receptors that is over 200 times greater than for β2 receptors.[1]
-
Levobunolol , in contrast, is a β2-selective antagonist.[1]
-
The selectivity profile of these drugs is a critical factor in their clinical application, influencing both their therapeutic effects and side-effect profiles. For instance, the non-selective nature of this compound contributes to potential side effects like bronchospasm due to β2-receptor blockade in the airways.[3]
Experimental Protocols
The data presented above are primarily derived from radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
These assays directly measure the affinity of a drug for a specific receptor by quantifying the displacement of a radioactively labeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and other beta-blockers for β1 and β2-adrenergic receptors.
Typical Protocol:
-
Tissue/Cell Preparation: Homogenates are prepared from tissues rich in the target receptors (e.g., guinea pig heart for β1 and lung for β2) or from cell lines stably expressing a specific human beta-adrenoceptor subtype (e.g., CHO cells).[1][3][4]
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177, is used to label the beta-adrenergic receptors.[1][3][4]
-
Competition Binding: The tissue homogenates or whole cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound, Betaxolol).
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Positive Inotropic Effects)
These assays measure the functional consequence of receptor binding, such as the antagonism of an agonist-induced physiological response.
Objective: To determine the functional potency (KB) of this compound in antagonizing the effects of beta-agonists in a physiological system.
Typical Protocol:
-
Tissue Preparation: Isolated atrial preparations are obtained from patients undergoing open-heart surgery.[2]
-
Experimental Setup: The atrial tissues are mounted in organ baths containing a physiological salt solution and electrically stimulated. The force of contraction (inotropic effect) is measured.
-
Agonist Response: Cumulative concentration-response curves are generated for beta-agonists like adrenaline (non-selective) and noradrenaline (β1-selective) to establish a baseline response.[2]
-
Antagonist Incubation: The tissues are then incubated with different concentrations of this compound for a set period.[2]
-
Antagonism Measurement: The concentration-response curves for the agonists are repeated in the presence of this compound. The rightward shift in the agonist dose-response curve is used to calculate the antagonist's equilibrium dissociation constant (KB) using the Schild plot analysis.[2]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: Beta-Adrenergic Signaling Pathway and Site of this compound Action.
Caption: Workflow for Radioligand Competition Binding Assay.
Conclusion
The experimental data clearly demonstrate that this compound is a non-selective beta-adrenergic antagonist with high affinity for both β1 and β2 receptors. This lack of selectivity is in contrast to other beta-blockers like the β1-selective Betaxolol and the β2-selective Levobunolol. Understanding these cross-reactivity profiles is paramount for researchers and drug development professionals in predicting the pharmacological effects and potential side effects of these compounds, and for the development of more selective and safer beta-adrenergic antagonists. The provided experimental protocols offer a foundation for the design of further comparative studies in this important class of drugs.
References
- 1. Binding affinities of ocular hypotensive beta-blockers levobetaxolol, levobunolol, and this compound at endogenous guinea pig beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Timolol and Pilocarpine on Aqueous Outflow Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Timolol and Pilocarpine on aqueous humor outflow, a critical physiological process for maintaining intraocular pressure (IOP). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms of action and clinical implications of these two commonly used glaucoma medications.
Introduction
Elevated intraocular pressure is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is largely dependent on the balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral outflow pathways. Both this compound and Pilocarpine are mainstays in glaucoma therapy, yet they exert their IOP-lowering effects through fundamentally different mechanisms related to aqueous outflow. This guide will delve into these differences, presenting quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Mechanism of Action
This compound , a non-selective beta-adrenergic antagonist, primarily reduces IOP by decreasing the production of aqueous humor.[1][2][3] It blocks beta-adrenergic receptors in the ciliary body, which are involved in stimulating aqueous humor secretion.[1][4] Interestingly, some studies suggest that this compound may also lead to a decrease in outflow facility, potentially as a compensatory response to the reduced aqueous flow.[5][6][7]
Pilocarpine , a cholinergic agonist, enhances aqueous humor outflow through the conventional (trabecular) pathway.[3][8] It stimulates muscarinic receptors on the ciliary muscle, causing it to contract.[9] This contraction pulls on the scleral spur and alters the conformation of the trabecular meshwork, increasing its permeability and facilitating the drainage of aqueous humor.[9][10]
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of this compound and Pilocarpine on key parameters of aqueous outflow dynamics, compiled from various experimental and clinical studies.
Table 1: Effect on Intraocular Pressure (IOP)
| Drug | Dosage | Study Population | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Percentage IOP Reduction | Citation |
| This compound 0.5% | Twice daily | Healthy Volunteers | 15.1 ± 3.0 | 2.7 | 17.9% | [5] |
| This compound 0.5% | Twice daily | Open-Angle Glaucoma | >24 | 7.5 ± 5.0 | 21.2% ± 12.6% | [11] |
| Pilocarpine 4% | Four times daily | Open-Angle Glaucoma | >24 | 5.6 ± 3.6 | 17.6% ± 9.7% | [11] |
| This compound 0.5% & Pilocarpine 4% (Combination) | - | Open-Angle Glaucoma | >24 | 9.2 ± 5.1 | 28.5% ± 12.7% | [11] |
Table 2: Effect on Aqueous Outflow Facility
| Drug | Dosage/Concentration | Model | Baseline Outflow Facility (μL/min/mmHg) | Change in Outflow Facility | Citation |
| This compound 0.5% | Twice daily for 1 week | Healthy Human Eyes | 0.23 ± 0.08 | -0.05 (Decrease) | [5][6] |
| This compound | 14-week course | Open-Angle Glaucoma | Not specified | No significant effect | [12][13] |
| Pilocarpine | 100 μM | Enucleated Mouse Eyes | Not specified | Doubled outflow facility | [14][15] |
| Pilocarpine 1% | Topical application | Living Mice | Not specified | 4-fold increase | [9] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies designed to assess aqueous humor dynamics. Below are detailed descriptions of key experimental protocols.
Measurement of Aqueous Outflow Facility
1. Perfusion of Enucleated Eyes:
This ex vivo method allows for direct measurement of outflow facility in a controlled environment.
-
Procedure:
-
The eye is enucleated and the anterior segment is isolated.
-
A cannula is inserted into the anterior chamber and connected to a fluid reservoir and a pressure transducer.
-
A perfusion medium (e.g., buffered saline solution) is infused at a constant pressure or a constant flow rate.
-
The flow rate required to maintain a specific intraocular pressure, or the pressure generated at a specific flow rate, is measured.
-
Outflow facility (C) is calculated using the formula: C = Q / (P - P₀), where Q is the flow rate, P is the perfusion pressure, and P₀ is the episcleral venous pressure (often assumed to be zero in this setup).
-
-
Application: This method was used to determine the doubling of outflow facility with 100 μM pilocarpine in enucleated mouse eyes.[14][15]
2. Tonography in Living Eyes:
This in vivo clinical technique estimates outflow facility by measuring the rate of IOP decay in response to an applied weight on the cornea.
-
Procedure:
-
The patient is placed in a supine position, and the cornea is anesthetized.
-
A calibrated electronic tonometer is placed on the cornea, applying a constant weight.
-
The intraocular pressure is recorded continuously for a set period (typically 4 minutes).
-
The decay in IOP over time is used to calculate the outflow facility.
-
-
Application: Pneumatonography, a type of tonography, was used to measure the decrease in outflow facility in healthy human eyes after one week of this compound 0.5% treatment.[5]
Signaling Pathways and Mechanisms
The distinct effects of this compound and Pilocarpine on aqueous outflow are rooted in their interaction with different signaling pathways.
This compound Signaling Pathway
This compound, as a beta-adrenergic antagonist, blocks the signaling cascade initiated by catecholamines (like epinephrine and norepinephrine) at beta-receptors in the ciliary epithelium. This inhibition leads to a reduction in the production of cyclic AMP (cAMP), a second messenger that promotes aqueous humor secretion.
Caption: this compound blocks beta-adrenergic receptors, inhibiting cAMP production and reducing aqueous humor secretion.
Pilocarpine Signaling Pathway
Pilocarpine, a muscarinic agonist, mimics the action of acetylcholine. It binds to M3 muscarinic receptors on the ciliary muscle, triggering a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. This contraction mechanically alters the trabecular meshwork to increase aqueous outflow.
Caption: Pilocarpine activates M3 receptors, leading to ciliary muscle contraction and increased aqueous outflow.
Conclusion
This compound and Pilocarpine employ distinct and complementary mechanisms to lower intraocular pressure. This compound primarily acts as an aqueous suppressant by blocking beta-adrenergic signaling in the ciliary body. In contrast, Pilocarpine functions as an outflow-enhancing agent by inducing ciliary muscle contraction through muscarinic receptor activation. Understanding these fundamental differences is crucial for the strategic management of glaucoma and for guiding the development of novel therapeutic agents that target specific aspects of aqueous humor dynamics. The quantitative data and experimental frameworks provided in this guide offer a valuable resource for researchers and clinicians in the field of ophthalmology and glaucoma research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ch 7 Medical Treatment of Glaucoma. A Patient's Guide to Glaucoma [eyerounds.org]
- 4. This compound inhibits adenylate cyclase activity in the iris-ciliary body and trabecular meshwork of the eye and blocks activation of the enzyme by salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Aqueous Humor Outflow in Healthy Eyes - American Academy of Ophthalmology [aao.org]
- 7. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaucoma - Wikipedia [en.wikipedia.org]
- 9. Pilocarpine-Induced Dilation of Schlemm's Canal and Prevention of Lumen Collapse at Elevated Intraocular Pressures in Living Mice Visualized by OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pilocarpine on the morphology of the human outflow apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined this compound and pilocarpine vs pilocarpine alone and this compound alone in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound therapy on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Scholars@Duke publication: The structure of the trabecular meshwork, its connections to the ciliary muscle, and the effect of pilocarpine on outflow facility in mice. [scholars.duke.edu]
- 15. The structure of the trabecular meshwork, its connections to the ciliary muscle, and the effect of pilocarpine on outflow facility in mice. | Semantic Scholar [semanticscholar.org]
Validating Timolol's Anti-Angiogenic Properties: A Comparative Guide Using the Chick Chorioallantoic Membrane Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of Timolol and other notable agents, with a focus on validation using the chick chorioallantoic membrane (CAM) model. We present available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and relevant signaling pathways to support further research and development in the field of anti-angiogenic therapies.
Introduction to this compound's Anti-Angiogenic Potential
This compound, a non-selective beta-adrenergic antagonist, has long been used in the treatment of glaucoma. Emerging evidence suggests that its therapeutic applications may extend to the inhibition of angiogenesis, the formation of new blood vessels from pre-existing ones, a critical process in tumor growth and various pathologies. The proposed mechanism for this compound's anti-angiogenic effect involves the downregulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2][3] While studies on other models, such as corneal neovascularization in rabbits, have shown promising results, direct quantitative validation of this compound's efficacy in the widely-used CAM model is an area requiring further investigation.[1]
Comparative Analysis of Anti-Angiogenic Agents
To contextualize the potential of this compound, this section compares its known anti-angiogenic activities with those of other agents that have been evaluated using the CAM model and other relevant assays. Propranolol, another non-selective beta-blocker, is included for its similar mechanism of action. Bevacizumab, a well-established anti-VEGF therapy, and Ferulic Acid, a natural compound with anti-angiogenic properties, serve as additional comparators.
| Agent | Dosage | Experimental Model | Observed Anti-Angiogenic Effect | Proposed Mechanism of Action |
| This compound | 0.5% topical solution | Murine Corneal Suture Model | Significant decrease in angiogenesis and lymphangiogenesis (P < 0.05). Reduced expression of VEGF-A, VEGF-C, VEGFR-2, and VEGFR-3 (P < 0.05).[3] | Inhibition of β-adrenergic receptors, leading to downregulation of the VEGF signaling pathway.[1][2][4] |
| Propranolol | 50-100 µM | In vitro Matrigel assay | Dose-dependent inhibition of vascular structure formation.[5] | Downregulation of VEGF and bFGF expression.[6][7][8] |
| Bevacizumab | 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M | Chick Chorioallantoic Membrane (CAM) Assay | Strong, dose-dependent anti-angiogenic effect, with higher concentrations being more potent.[9] | Monoclonal antibody that directly binds to and inhibits VEGF-A.[1] |
| Ferulic Acid | 30, 60, and 90 µg | Chick Chorioallantoic Membrane (CAM) Assay | Significant inhibition of neovascularization (43.0-86.6%) and endothelial cell growth (42.6-70.7%). | Inhibition of COX-2 and VEGF expression. |
Experimental Protocols: The Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust and cost-effective in vivo model for studying angiogenesis and anti-angiogenesis.[10] The following is a generalized in ovo protocol that can be adapted for testing various compounds.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Egg candler
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile scalpel or scissors
-
Sterile forceps
-
Sterile filter paper discs or sponges
-
Test compound (e.g., this compound) and control solutions
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing the Eggshell:
-
On day 3, candle the eggs to locate the embryo and the air sac.
-
Sterilize the blunt end of the egg with 70% ethanol.
-
Carefully create a small hole in the shell over the air sac.
-
Make a larger window (approximately 1 cm²) in the shell over the embryo, taking care not to damage the underlying membrane.
-
-
Application of Test Substance:
-
On day 7 or 8, apply a sterile filter paper disc or sponge soaked with the test compound (e.g., this compound solution) or control solution (e.g., PBS) onto the CAM, avoiding large blood vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for 48-72 hours.
-
Observe the CAM daily for any signs of toxicity or anti-angiogenic effects.
-
-
Quantification of Angiogenesis:
-
On the final day of the experiment, open the window and photograph the area under and around the filter disc using a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as:
-
Blood vessel density: The number of blood vessels per unit area.
-
Blood vessel length: The total length of blood vessels in a defined region.
-
Branching points: The number of points where blood vessels bifurcate.
-
-
Image analysis software can be used for objective quantification.[11][12][13] A semi-quantitative scoring system can also be employed.[14]
-
-
Data Analysis: Statistically compare the quantitative data from the treated groups with the control group to determine the significance of the anti-angiogenic effect.
References
- 1. Topical this compound Inhibits Corneal Neovascularization in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound maleate, a β blocker eye drop, improved edema in a retinal vein occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of 0.5% this compound Maleate on Corneal(Lymph)Angiogenesis in a Murine Suture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propranolol potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Propranolol inhibits angiogenesis via down-regulating the expression of vascular endothelial growth factor in hemangioma derived stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propranolol induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the Long-Term Drift in Timolol's Effectiveness: A Comparative Guide for Researchers
For decades, Timolol, a non-selective beta-adrenergic antagonist, has been a cornerstone in the management of glaucoma, primarily by reducing intraocular pressure (IOP). However, the long-term stability of its therapeutic effect has been a subject of ongoing investigation, with clinicians and researchers observing a phenomenon often described as "long-term drift" or tachyphylaxis, a gradual loss of efficacy over time. This guide provides a comprehensive comparison of this compound's long-term performance against alternative therapies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The discussion around this compound's long-term efficacy is nuanced. Some long-term studies, including double-masked, randomized controlled trials, have shown no significant long-term drift in IOP control in patients with ocular hypertension when compared to a placebo group over several years. In one such study, the mean difference in IOP between the this compound and placebo groups remained stable throughout the trial.
Conversely, other clinical observations and studies have reported a diminished IOP-lowering effect with prolonged this compound use. This phenomenon is often categorized into two phases: a "short-term escape," occurring within days to weeks of initiating therapy, and a "long-term drift," which manifests over months or years of continuous treatment. This decline in effectiveness necessitates the consideration of alternative or adjunctive therapies for maintaining target IOP levels.
Comparative Efficacy of this compound and Alternatives
Prostaglandin analogs (PGAs) have emerged as a first-line treatment for open-angle glaucoma and ocular hypertension, often demonstrating superior or equivalent IOP reduction with a more favorable dosing regimen compared to this compound.
Quantitative Comparison of IOP Reduction
| Treatment Class | Drug Example(s) | Mean IOP Reduction (from baseline) | Study Duration | Key Findings |
| Beta-Blocker | This compound 0.5% | 4.9 - 7.27 mmHg[1][2] | 6 months - 5 years | Effective in lowering IOP, but may exhibit long-term drift in some patients.[1][2] |
| Prostaglandin Analog | Latanoprost 0.005% | 6.7 - 9.72 mmHg[1][2] | 6 months - 5 years | Generally more effective than this compound in IOP reduction with once-daily dosing.[1][2] |
| Prostaglandin Analog | Travoprost 0.004% | Varies, often superior to this compound | Varies | Demonstrated significant IOP reduction. |
| Prostaglandin Analog | Bimatoprost 0.03% | Varies, often superior to this compound | Varies | Shown to be a potent IOP-lowering agent. |
| Carbonic Anhydrase Inhibitor | Dorzolamide, Brinzolamide | Varies | Varies | Often used as adjunctive therapy with beta-blockers or prostaglandin analogs. |
| Alpha-Adrenergic Agonist | Brimonidine | Varies | Varies | Provides an alternative mechanism for IOP reduction. |
Note: The reported IOP reduction can vary based on the patient population, baseline IOP, and study design.
A meta-analysis of randomized controlled trials comparing latanoprost with this compound in Asian populations with chronic angle-closure glaucoma found that latanoprost was significantly more effective in lowering IOP at all time points measured.[3] Another long-term study in Germany found that while both latanoprost and this compound were effective, patients initiated on this compound required more medication changes and additions over a five-year period to maintain IOP control.[4]
Mechanisms of Long-Term Drift (Tachyphylaxis)
The primary proposed mechanism for the long-term drift in this compound's effectiveness is the upregulation of β-adrenergic receptors in the ciliary body.[5] Chronic blockade of these receptors by this compound may lead to a compensatory increase in their density, thereby diminishing the drug's inhibitory effect on aqueous humor production over time.
Experimental Protocols
Clinical Trial Protocol for Comparing Long-Term Efficacy of this compound and Latanoprost
-
Study Design: A multi-center, randomized, double-masked, parallel-group clinical trial.
-
Patient Population: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension, with baseline IOP within a predefined range (e.g., 22-36 mmHg). Exclusion criteria would include a history of hypersensitivity to beta-blockers or prostaglandin analogs, and any contraindications to these medications.
-
Randomization and Masking: Patients are randomly assigned to receive either this compound 0.5% twice daily or Latanoprost 0.005% once daily. Both patients and investigators are masked to the treatment allocation.
-
Treatment and Follow-up: Patients self-administer the assigned eye drops for a predetermined period (e.g., 12 months). Follow-up visits are scheduled at regular intervals (e.g., baseline, 2 weeks, 6 weeks, 3 months, 6 months, and 12 months).
-
Outcome Measures: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at the final follow-up visit. Secondary endpoints include the proportion of patients achieving a target IOP, changes in visual field, and the incidence of adverse events.
-
Statistical Analysis: Statistical methods such as analysis of covariance (ANCOVA) are used to compare the treatment effects on IOP reduction, adjusting for baseline IOP.
Radioligand Binding Assay for Beta-Adrenergic Receptor Density
-
Tissue Preparation: Ciliary bodies are dissected from human or animal donor eyes. The tissue is homogenized in a cold buffer solution and then subjected to centrifugation to isolate the cell membrane fraction containing the β-adrenergic receptors.
-
Radioligand Binding: The membrane preparations are incubated with a radiolabeled ligand that specifically binds to β-adrenergic receptors (e.g., ³H-dihydroalprenolol). The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand using a rapid filtration technique. The filters are then washed to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity on the filters, which corresponds to the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis is performed to determine the maximal binding capacity (Bmax), which represents the total number of receptors, and the dissociation constant (Kd), which reflects the binding affinity of the ligand for the receptor. By comparing the Bmax in tissues from untreated and this compound-treated subjects, the extent of receptor upregulation can be quantified.
Visualizing the Pathways
To better understand the mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: this compound's mechanism of action in the ciliary epithelium.
Caption: Workflow of a comparative clinical trial.
References
- 1. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and this compound in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Meta-Analysis of Randomized Controlled Trials Comparing Latanoprost with this compound in the Treatment of Asian Populations with Chronic Angle-Closure Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term cost and efficacy analysis of latanoprost versus this compound in glaucoma patients in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
Safety Operating Guide
Proper Disposal of Timolol in a Laboratory Setting
This document provides essential safety and logistical guidance for the proper disposal of Timolol and its associated waste materials in a research environment. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.
Immediate Safety and Handling Precautions:
When handling this compound, whether in pure form or in solution, appropriate personal protective equipment (PPE) is mandatory. This includes safety goggles, gloves, and a laboratory coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[1][2] Avoid all direct contact with eyes, skin, and clothing.[1] In case of a spill, immediately contain the material with a non-combustible absorbent like sand, earth, or vermiculite.[1] Do not allow the substance to enter sewers or waterways.[1]
Step 1: Waste Determination (Critical)
The first and most critical step in the disposal process is to determine the regulatory status of the this compound waste stream. This compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[3][4] Therefore, its classification depends on whether it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) and on state and local regulations, which may be more stringent than federal rules.[3][5]
Action Required: You must contact your institution's Environmental Health and Safety (EHS) department. Provide them with the specifics of your waste stream (e.g., concentration, volume, other chemical constituents). EHS will make the official determination of whether your this compound waste is to be managed as:
-
RCRA Hazardous Pharmaceutical Waste
-
Non-RCRA (State-Regulated or Best Practice) Pharmaceutical Waste
Do not proceed with disposal until this determination is made. The subsequent procedures are entirely dependent on this classification.
Step 2: Segregation and Containerization
Proper segregation is key to safe and compliant waste management. Never mix this compound waste with other waste streams without consulting your EHS department.
| Waste Category | Container Type & Color | Labeling Requirements | Storage Guidelines |
| RCRA Hazardous this compound Waste | Black, leak-proof, rigid container with a secure lid. Must be compatible with the waste.[5][6] | "Hazardous Waste Pharmaceuticals", the name "this compound", and the start date of accumulation.[7] | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Requires secondary containment.[2] |
| Non-RCRA Pharmaceutical Waste | White container with a blue lid, or as directed by your EHS office and waste vendor.[5] | "Non-RCRA Pharmaceuticals for Incineration", the name "this compound", and the start date of accumulation. | Store in a secure area designated for non-hazardous pharmaceutical waste, away from general trash.[5] |
| Contaminated Labware (Sharps) | Puncture-resistant sharps container. | Label with contents (e.g., "Sharps contaminated with this compound") and appropriate hazard warnings. | Close and seal when 2/3 full. Do not overfill. |
| Contaminated Labware (Non-Sharps) | Lined, leak-proof container compatible with the waste. | Label with contents (e.g., "Debris contaminated with this compound"). | Segregate based on the RCRA/Non-RCRA determination of the this compound waste. |
| Empty Stock Containers | Original container. | For containers that held P-listed waste (if determined applicable by EHS), they must be triple-rinsed, and the rinsate collected as hazardous waste.[8] Otherwise, deface the label before disposal.[9] | Consult EHS for guidance on disposing of "RCRA empty" containers. |
Step 3: Disposal Pathway
The final disposal route is determined by the waste classification from Step 1. In nearly all laboratory settings, the final disposal method for pharmaceutical waste is incineration through a licensed contractor.[5][6]
Experimental Protocols: Chemical Deactivation
While academic studies have explored the degradation of this compound and other beta-blockers through methods like photolysis, hydrolysis, and advanced oxidation processes, these are not recommended as standard laboratory disposal procedures.[10][11] Attempting to neutralize this compound waste without a validated and EHS-approved protocol can be dangerous, potentially creating unknown hazardous byproducts and violating regulatory requirements. The established and compliant method is disposal via a certified waste management vendor.
Logical Workflow for this compound Disposal
The following diagram illustrates the mandatory decision-making process for the proper disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. nyu.edu [nyu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. pwaste.com [pwaste.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. vumc.org [vumc.org]
- 10. Electrochemical degradation of beta-blockers. Studies on single and multicomponent synthetic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo-induced environmental depletion processes of beta-blockers in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
